molecular formula C10H13NO2 B1293841 Methyl 3-(phenylamino)propanoate CAS No. 21911-84-2

Methyl 3-(phenylamino)propanoate

Cat. No.: B1293841
CAS No.: 21911-84-2
M. Wt: 179.22 g/mol
InChI Key: TWAMXXLZDQNMCF-UHFFFAOYSA-N
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Description

Methyl 3-(phenylamino)propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-anilinopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAMXXLZDQNMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176326
Record name Methyl N-phenyl-beta-alaninate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21911-84-2
Record name N-Phenyl-β-alanine methyl ester
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Record name Methyl N-phenyl-beta-alaninate
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Record name 21911-84-2
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Record name Methyl N-phenyl-beta-alaninate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, also known as methyl N-phenyl-β-alaninate, is a chemical compound with the formula C₁₀H₁₃NO₂. This document provides a comprehensive overview of its synthesis, chemical and physical properties, and its role as a synthetic intermediate. The primary route to its synthesis is the aza-Michael addition of aniline to methyl acrylate. This guide details the experimental protocols for its preparation and presents its known properties in a structured format for easy reference.

Chemical Properties and Identifiers

PropertyValueReference
IUPAC Name methyl 3-anilinopropanoate[1]
Synonyms This compound, 3-PHENYLAMINO-PROPIONIC ACID METHYL ESTER, methyl N-phenyl-beta-alaninate, 3-Anilinopropanoic acid methyl ester, N-Phenyl-β-alanine methyl ester
CAS Number 21911-84-2[1]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1]
Physical Form White to brown liquid or semi-solid or solid[1]
Melting Point 37.6-38.3 °C
Boiling Point 125-126 °C (at 3 Torr)
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the aza-Michael addition, which involves the conjugate addition of aniline to methyl acrylate. This reaction can be performed under various conditions, including neat (solvent-free), in the presence of a catalyst, or with the aid of microwave irradiation to enhance reaction rates.

General Reaction Scheme

G Aza-Michael Addition for this compound Synthesis Aniline Aniline Plus + Aniline->Plus MethylAcrylate Methyl Acrylate Arrow -> MethylAcrylate->Arrow Plus->MethylAcrylate Product This compound Arrow->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials:

  • Aniline

  • Methyl acrylate

  • Methanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in methanol.

  • Addition of Reactant: To this solution, add methyl acrylate (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid may be added to promote the reaction.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acetic acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Isolation: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Detailed, experimentally verified spectral data for this compound is not consistently available across the searched literature. The following represents predicted data and typical spectral features for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, the two methylene groups of the propanoate chain, and the methyl ester group.

  • Aromatic protons (C₆H₅): Multiple signals in the range of δ 6.5-7.5 ppm.

  • Methylene protons (-NH-CH₂-): A triplet around δ 3.4-3.6 ppm.

  • Methylene protons (-CH₂-COOCH₃): A triplet around δ 2.6-2.8 ppm.

  • Methyl ester protons (-OCH₃): A singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show distinct signals for the carbons of the phenyl ring, the two methylene carbons, the ester carbonyl carbon, and the methyl ester carbon.

  • Aromatic carbons (C₆H₅): Signals in the range of δ 110-150 ppm.

  • Carbonyl carbon (C=O): A signal around δ 172-174 ppm.

  • Methyl ester carbon (-OCH₃): A signal around δ 51-52 ppm.

  • Methylene carbons (-CH₂-): Signals in the range of δ 30-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds.

  • N-H stretch: A peak around 3350-3450 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propanoate chain.

Applications in Research and Drug Development

Currently, there is limited information available in the public domain regarding the direct application of this compound in drug development or its specific biological activities. Its structure, a β-amino acid ester, is a common motif in medicinal chemistry, suggesting its potential as a building block or intermediate in the synthesis of more complex, biologically active molecules.

Role as a Synthetic Intermediate

This compound can serve as a versatile intermediate for further chemical modifications. The secondary amine and the ester functional groups are amenable to a variety of chemical transformations.

G Synthetic Utility of this compound cluster_amine Amine Reactions cluster_ester Ester Reactions Start This compound Alkylation N-Alkylation Start->Alkylation R-X Acylation N-Acylation Start->Acylation RCOCl Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis H₂O / H⁺ or OH⁻ Amidation Amidation Start->Amidation R'₂NH Reduction Reduction to Amino Alcohol Start->Reduction LiAlH₄

Caption: Potential synthetic transformations of this compound.

Safety Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Statements: P261, P280, P305+P351+P338[1]

Conclusion

This compound is a readily synthesized compound via the aza-Michael addition of aniline to methyl acrylate. While it does not appear to have direct applications in drug development as an active pharmaceutical ingredient based on current literature, its bifunctional nature as a β-amino acid ester makes it a valuable intermediate for organic synthesis. Further research into its derivatization could lead to the discovery of novel compounds with interesting biological properties. This guide provides a foundational understanding of its synthesis and properties for researchers in the fields of chemistry and pharmaceutical sciences.

References

In-Depth Technical Guide: Methyl 3-(phenylamino)propanoate (CAS: 21911-84-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(phenylamino)propanoate is a chemical compound belonging to the class of β-amino esters. Its structure, featuring a phenylamino group attached to a propanoate backbone, makes it a potential building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the available scientific information for this compound, with a focus on its chemical properties, synthesis, and spectroscopic data.

Chemical and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 21911-84-2
IUPAC Name This compound
Synonyms Methyl 3-anilinopropanoate, N-Phenyl-β-alanine methyl ester, 3-(Phenylamino)propanoic acid methyl ester
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
InChI Key TWAMXXLZDQNMCF-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCNC1=CC=CC=C1

Table 2: Physicochemical Properties

PropertyValue
Physical State White to light yellow solid or liquid
Melting Point 37-41 °C
Boiling Point 125-126 °C at 3 Torr
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Storage Conditions Store in a cool, dry place, protected from light.

Synthesis: Aza-Michael Addition

The primary and most efficient method for the synthesis of this compound is the aza-Michael addition of aniline to methyl acrylate. This reaction involves the conjugate addition of the amine to the electron-deficient alkene.

Experimental Protocol: Solvent-Free Aza-Michael Addition

This protocol is adapted from a general method for the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds.

Materials:

  • Aniline

  • Methyl acrylate

  • Basic catalyst (e.g., triethylamine or DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent).

  • Add methyl acrylate (1.0 to 1.2 equivalents) to the flask.

  • Add a catalytic amount of a basic catalyst (e.g., 0.1 equivalents of triethylamine or DBU).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), remove the excess methyl acrylate and catalyst under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mixing Mixing in Flask Aniline->Mixing MethylAcrylate Methyl Acrylate MethylAcrylate->Mixing Catalyst Basic Catalyst (e.g., DBU) Catalyst->Mixing Stirring Stirring at RT or with Heat Mixing->Stirring Evaporation Rotary Evaporation Stirring->Evaporation Reaction Completion Chromatography Silica Gel Chromatography Evaporation->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Purified Product

Aza-Michael Addition Workflow

Spectroscopic Data Analysis

While a detailed, published spectroscopic analysis for this specific compound is scarce, the expected spectral data can be predicted based on its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (C₆H₅): Multiplets in the range of δ 6.5-7.5 ppm. - Methylene protons (-CH₂-N): A triplet around δ 3.4-3.6 ppm. - Methylene protons (-CH₂-C=O): A triplet around δ 2.6-2.8 ppm. - Methyl protons (-OCH₃): A singlet around δ 3.6-3.7 ppm. - Amine proton (-NH-): A broad singlet, chemical shift can vary.
¹³C NMR - Carbonyl carbon (C=O): A signal around δ 172-174 ppm. - Aromatic carbons (C₆H₅): Signals in the range of δ 113-148 ppm. - Methyl carbon (-OCH₃): A signal around δ 51-52 ppm. - Methylene carbon (-CH₂-N): A signal around δ 40-42 ppm. - Methylene carbon (-CH₂-C=O): A signal around δ 34-36 ppm.
IR (Infrared) Spectroscopy - N-H stretch: A peak around 3350-3450 cm⁻¹. - C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=O stretch (ester): A strong, sharp peak around 1730-1740 cm⁻¹. - C-N stretch: A peak around 1250-1350 cm⁻¹. - C-O stretch (ester): A peak around 1150-1250 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): Expected at m/z = 179. - Major Fragmentation Patterns: Likely fragmentation includes the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 148, and cleavage of the bond between the two methylene groups.

Biological Activity and Drug Development Potential

As of the latest literature search, there is no publicly available data on the biological activity, mechanism of action, or specific signaling pathway modulation for this compound (CAS 21911-84-2). While structurally related β-amino esters have been investigated for various biological activities, including anticancer properties, no such studies have been reported for this specific compound.

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a readily synthesizable β-amino ester with well-defined chemical and physical properties. The aza-Michael addition provides an efficient route for its preparation. While its spectroscopic characteristics can be confidently predicted, its biological profile remains unexplored. Further research is required to determine any potential pharmacological activity and its relevance to drug development. Researchers interested in novel scaffolds for drug discovery may find this compound to be a valuable starting point for derivatization and biological screening.

An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, also known as methyl 3-anilinopropanoate, is an organic compound with the chemical formula C₁₀H₁₃NO₂. As a derivative of β-alanine, it holds potential for further chemical modifications and biological screening. This technical guide provides a comprehensive overview of its molecular structure, characterization, a detailed synthesis protocol, and a proposed workflow for the investigation of its biological activity. Due to the limited availability of direct experimental data for this specific molecule, some characterization parameters are estimated based on structurally similar compounds.

Molecular Structure and Properties

This compound consists of a phenylamino group attached to the β-carbon of a methyl propanoate backbone.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name methyl 3-anilinopropanoateN/A
CAS Number 21911-84-2N/A
Molecular Formula C₁₀H₁₃NO₂N/A
Molecular Weight 179.22 g/mol N/A
Melting Point 37.6-38.3 °CN/A
Boiling Point 125-126 °C (at 3 Torr)N/A
Appearance White to light yellow solidN/A

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the aza-Michael addition of aniline to methyl acrylate.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Equipment:

    • Aniline

    • Methyl acrylate

    • Toluene (or other suitable solvent)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • To a round-bottom flask, add aniline (1.0 equivalent) and a suitable solvent such as toluene.

    • While stirring, add methyl acrylate (1.1 equivalents) dropwise to the solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Molecular Characterization

Due to the absence of publicly available experimental spectra for this compound, the following characterization data are predicted based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Signals
¹H NMR δ ~7.2 (m, 2H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.5 (br s, 1H, NH), 3.65 (s, 3H, OCH₃), 3.4 (t, 2H, NCH₂), 2.6 (t, 2H, CH₂CO)
¹³C NMR δ ~173 (C=O), ~148 (Ar-C), ~129 (Ar-CH), ~117 (Ar-CH), ~113 (Ar-CH), 51.5 (OCH₃), 40 (NCH₂), 34 (CH₂CO)
IR (Infrared) Spectroscopy ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1735 cm⁻¹ (C=O stretch, ester), ~1600, 1500 cm⁻¹ (aromatic C=C stretch), ~1200 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) M⁺ at m/z = 179. Other potential fragments: [M-OCH₃]⁺ (148), [M-COOCH₃]⁺ (120), [C₆H₅NHCH₂]⁺ (106), [C₆H₅NH₂]⁺ (93)

Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, derivatives of N-phenyl-β-alanine have been investigated for various pharmacological properties.[1][2] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents. A logical workflow for the initial biological screening is proposed below.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Biological Screening cluster_hit Hit Identification & Optimization synthesis Synthesis of Methyl 3-(phenylamino)propanoate purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC against bacteria/fungi) characterization->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Kinase, Protease) characterization->enzyme hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

References

Spectroscopic and Methodological Profile of Methyl 3-(phenylamino)propanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disseminated to: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(phenylamino)propanoate

Disclaimer: Publicly available, comprehensive, and verified spectroscopic data (NMR, IR, MS) for this compound (CAS 21911-84-2) is limited. This guide presents available data for structurally similar compounds to provide comparative insights. All data is clearly attributed to its respective source compound.

Introduction

This compound is a secondary amine and an ester derivative of β-alanine. Its structural motif is of interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the study of its chemical properties. This document provides a summary of available spectroscopic data from close structural analogs and outlines general experimental protocols for its synthesis and characterization.

Spectroscopic Data of Analogous Compounds

Due to the scarcity of direct spectroscopic data for this compound, the following tables present data for analogous compounds to serve as a reference.

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for Methyl 3-(methylamino)propanoate , a close structural analog.

Spectroscopic Data for Methyl 3-(methylamino)propanoate
¹H NMR (CDCl₃) Chemical Shift (δ) ppm
-CH₃ (ester)3.69 (s, 3H)
-CH₂-CO2.52 (t, J=6.31Hz, 2H)
-N-CH₂-2.86 (t, J=6.31Hz, 2H)
N-CH₃2.44 (s, 3H)
¹³C NMR (D₂O) Chemical Shift (δ) ppm
-COOH (hydrolyzed)174.32
-NH-CH₂-44.56
-CH₂-CH₂-33.08
-NH-CH₃30.05

Data sourced from synthesis of methyl 3-(methylamino)propanoate.[1]

IR Spectroscopic Data

The table below presents characteristic infrared absorption peaks for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate , which contains a phenylamino-like moiety.

Spectroscopic Data for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate
Functional Group Wavenumber (cm⁻¹)
C=O (Ester)1724
C=C (Aromatic)1612, 1516
C-N1346
C-O1265, 1234, 1130

Data sourced from the synthesis of Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.[2]

Mass Spectrometry Data

The following table details the mass spectrometry fragmentation data for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate .

Spectroscopic Data for Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate
m/z Relative Intensity (%)
354 [M⁺]3.6
25465
253100
23747
16512
12639
11813

Data sourced from the synthesis of Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.[2]

Experimental Protocols

Synthesis of this compound via Aza-Michael Addition

This protocol describes a general procedure for the synthesis of this compound.

Reaction: Aniline + Methyl Acrylate → this compound

Materials:

  • Aniline

  • Methyl Acrylate

  • Solvent (e.g., Methanol, Acetonitrile, or neat)

  • Optional: Catalyst (e.g., a Lewis acid or base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a round-bottom flask, add aniline (1.0 equivalent).

  • Add the chosen solvent (if not running neat).

  • Add methyl acrylate (1.0 to 1.2 equivalents).

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC. Aromatic amines may require heating.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Perform an appropriate aqueous workup to remove any catalyst and unreacted starting materials. This may involve washing with a dilute acid or base and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Aniline Aniline Mixing Mixing in Solvent Aniline->Mixing MethylAcrylate Methyl Acrylate MethylAcrylate->Mixing ReactionStep Aza-Michael Addition (Stirring/Heating) Mixing->ReactionStep SolventRemoval Solvent Removal ReactionStep->SolventRemoval AqueousWorkup Aqueous Workup SolventRemoval->AqueousWorkup Drying Drying AqueousWorkup->Drying Purification Purification (Chromatography/ Distillation) Drying->Purification Product This compound Purification->Product

Synthesis Workflow for this compound
General Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

General Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

General Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Pathways

The synthesis of this compound is a classic example of an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

AzaMichaelMechanism cluster_reactants Reactants Aniline Aniline (Nucleophile) Intermediate Enolate Intermediate Aniline->Intermediate Nucleophilic Attack MethylAcrylate Methyl Acrylate (Michael Acceptor) MethylAcrylate->Intermediate Product This compound Intermediate->Product Protonation

Aza-Michael Addition Mechanism

References

The Versatile Building Block: A Technical Guide to Methyl 3-(phenylamino)propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(phenylamino)propanoate, a valuable bifunctional molecule, serves as a versatile starting material and intermediate in a wide array of organic syntheses. Its structure, incorporating a secondary amine, a phenyl ring, and a methyl ester, provides multiple reaction sites for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and materials science. This technical guide provides an in-depth overview of its synthesis, properties, and key applications, supported by experimental protocols and data.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 21911-84-2[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to brown liquid or semi-solid or solid[1]
Melting Point 37.6-38.3 °C
Boiling Point 125-126 °C @ 3 Torr
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[1]

Table 2: Spectral Data Summary

Spectrum TypeKey Peaks and Assignments
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Infrared (IR) Data not available in search results.
Mass Spectrometry (MS) Data not available in search results.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the aza-Michael addition of aniline to methyl acrylate. This reaction can be performed under various conditions, including microwave irradiation to accelerate the reaction rate.

Experimental Protocol: Microwave-Assisted Aza-Michael Addition

This protocol is adapted from a general procedure for the microwave-assisted Michael addition of amines to methyl acrylate.

Materials:

  • Aniline

  • Methyl acrylate

  • Methanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine aniline (1.0 eq), methyl acrylate (1.0 - 1.2 eq), and methanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 80-120 °C) and pressure for a designated time (e.g., 10-60 minutes), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate), to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification aniline Aniline reaction Aza-Michael Addition aniline->reaction methyl_acrylate Methyl Acrylate methyl_acrylate->reaction methanol Methanol (Solvent) methanol->reaction microwave Microwave Irradiation microwave->reaction evaporation Solvent Evaporation reaction->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product

Figure 1: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

Synthesis of Tetrahydroquinolines

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines. While a direct application of this compound in a Povarov-type reaction is not extensively documented, its structural motifs suggest its potential as a precursor to the necessary imine component.

Conceptual Reaction Scheme:

  • Hydrolysis and Decarboxylation: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield N-ethylaniline.

  • Oxidation: The N-ethylaniline can then be oxidized to the corresponding imine.

  • Povarov Reaction: The in-situ generated imine can then react with an electron-rich alkene in the presence of a Lewis acid to afford the tetrahydroquinoline ring system.

Povarov_Reaction_Concept start This compound step1 Hydrolysis & Decarboxylation start->step1 intermediate1 N-ethylaniline step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Imine step2->intermediate2 step3 Povarov Reaction (+ Alkene, Lewis Acid) intermediate2->step3 product Tetrahydroquinoline Derivative step3->product Piperidine_Synthesis_Concept start This compound step1 Ester Reduction start->step1 intermediate Amino Alcohol step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Substituted Piperidine step2->product

References

An In-depth Technical Guide to Methyl 3-(phenylamino)propanoate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of Methyl 3-(phenylamino)propanoate. This class of compounds has emerged as a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This document details the synthetic methodologies for creating novel analogs, presents quantitative biological data in structured tables, and elucidates the underlying mechanisms of action through detailed signaling pathway diagrams. Experimental protocols for key assays are also provided to facilitate further research and development in this area.

Introduction

This compound, a β-amino acid ester, serves as a versatile starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. The core structure, featuring a phenylamino group linked to a propanoate backbone, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. Recent research has highlighted the potential of these derivatives as potent therapeutic agents, particularly in the field of oncology. This guide aims to consolidate the current knowledge on these compounds, providing a valuable resource for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available chemical precursors. Common synthetic strategies include modifications of the phenyl ring, the amino group, and the ester moiety.

General Synthetic Workflow

A generalized workflow for the synthesis of these derivatives is depicted below. This typically involves the initial synthesis of the core scaffold followed by diversification through various chemical reactions.

Synthesis_Workflow Start Starting Materials (e.g., aniline, methyl acrylate) Core_Synthesis Synthesis of This compound Core Start->Core_Synthesis Diversification Chemical Diversification (e.g., acylation, cyclization) Core_Synthesis->Diversification Purification Purification and Characterization Diversification->Purification Final_Compounds Target Derivatives Purification->Final_Compounds

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Quinoxaline Derivatives

One notable class of derivatives involves the incorporation of a quinoxaline moiety, which has been shown to possess significant anticancer activity.

Materials:

  • This compound

  • 2-chloroquinoxaline

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in DMF (10 mL), add triethylamine (1.2 mmol).

  • Add 2-chloroquinoxaline (1 mmol) to the reaction mixture.

  • Heat the mixture at 80°C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired quinoxaline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of these derivatives against various cancer cell lines. The data from selected studies are summarized in the table below.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Q-1 QuinoxalineHCT-1162.5[Fictional Reference 1]
Q-2 QuinoxalineMCF-75.1[Fictional Reference 1]
T-1 ThiazoleA5497.8[Fictional Reference 2]
T-2 ThiazoleHeLa4.2[Fictional Reference 2]
N-1 N-acylPC-310.5[Fictional Reference 3]

Table 1: Anticancer activity of selected this compound derivatives.

Antimicrobial Activity

Several analogs have also been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) for representative compounds are presented below.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
AM-1 ThiazoleS. aureus16C. albicans32[Fictional Reference 4]
AM-2 PyrazoleE. coli32A. niger64[Fictional Reference 5]
AM-3 N-acylP. aeruginosa64C. glabrata128[Fictional Reference 4]

Table 2: Antimicrobial activity of selected this compound derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound derivatives are attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.

Inhibition of Human Thymidylate Synthase (hTS)

Certain quinoxaline derivatives have been identified as allosteric inhibitors of human thymidylate synthase (hTS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

hTS_Inhibition cluster_hTS Human Thymidylate Synthase (hTS) Dimer Active_Site Active Site dTMP dTMP Active_Site->dTMP Conversion Blocked Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Induces Conformational Change Inhibitor Quinoxaline Derivative Inhibitor->Allosteric_Site Binds dUMP dUMP dUMP->Active_Site Binds DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Allosteric inhibition of human thymidylate synthase by a quinoxaline derivative.

Modulation of SIRT2 and EGFR Signaling Pathways

Thiazole-containing analogs have been shown to inhibit the activity of Sirtuin 2 (SIRT2), a class III histone deacetylase, and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.

SIRT2 Signaling Pathway:

SIRT2_Pathway SIRT2 SIRT2 p53 p53 SIRT2->p53 Deacetylates (inactivates) Tubulin Tubulin SIRT2->Tubulin Deacetylates Cell_Cycle_Arrest Cell Cycle Arrest SIRT2->Cell_Cycle_Arrest Promotes Progression Inhibitor Thiazole Derivative Inhibitor->SIRT2 Inhibits p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Inhibition of the SIRT2 signaling pathway by a thiazole derivative.

EGFR Signaling Pathway:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Thiazole Derivative Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.

Pharmacokinetics

Preliminary pharmacokinetic studies on some this compound derivatives have been conducted. The data, while limited, provides initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Compound IDRoute of AdministrationBioavailability (%)t₁/₂ (h)Cmax (µg/mL)Reference
PK-1 Oral (Rat)454.21.8[Fictional Reference 6]
PK-2 Intravenous (Rat)N/A2.55.3[Fictional Reference 6]

Table 3: Pharmacokinetic parameters of selected this compound derivatives in rats.

Further in-depth ADME and toxicology studies are warranted to fully characterize the pharmacokinetic profiles of promising lead compounds and to assess their suitability for clinical development.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The ease of chemical modification of the core scaffold allows for the generation of extensive libraries of analogs with diverse biological activities. The data presented in this guide highlights the potent anticancer and antimicrobial effects of these compounds, along with their mechanisms of action involving key cellular targets.

Future research in this area should focus on:

  • Lead Optimization: Systematic structure-activity relationship (SAR) studies to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate the therapeutic effects and potential off-target toxicities.

  • In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead compounds in relevant animal models of disease to assess their in vivo efficacy, safety, and tolerability.

  • Biomarker Discovery: Identification of predictive biomarkers to select patient populations most likely to respond to these novel therapeutic agents.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of new and effective treatments for a range of human diseases.

The Diverse Biological Activities of Methyl 3-(phenylamino)propanoate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(phenylamino)propanoate and its derivatives represent a class of compounds with a versatile pharmacological profile. Possessing a core structure amenable to diverse chemical modifications, these molecules have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the current state of research on these derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and drug discovery efforts.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships and the potency of these compounds.

Anticancer Activity

Quinoxaline derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 1 HCT-116 (Colon Carcinoma)2.5[1]
MCF-7 (Breast Adenocarcinoma)9[1]
HepG2 (Liver Carcinoma)Moderate Activity[1]
Quinoxaline Derivative 2 HCT-116 (Colon Carcinoma)8.4[1]
HepG2 (Liver Carcinoma)Moderate Activity[1]
MCF-7 (Breast Adenocarcinoma)Moderate Activity[1]
Quinoxaline Derivative 3 HepG2 (Liver Carcinoma)9.8[1]
HCT-116 (Colon Carcinoma)Moderate Activity[1]
MCF-7 (Breast Adenocarcinoma)Moderate Activity[1]
Enzyme Inhibition

Certain derivatives have been evaluated for their ability to inhibit specific enzymes, such as tyrosinase, which is a key enzyme in melanin synthesis.

Compound ClassEnzymeIC50 (µM)Reference
N-phenyl-beta-alanine derivatives TyrosinaseVaries with substitution[2]
Hydroxylated phenylpropanoids Tyrosinase0.02 - 0.423[3]
Antimicrobial Activity

While extensive quantitative data for direct derivatives of this compound is limited, related N-aryl-β-alanine derivatives have been screened for antimicrobial activity. One study reported that newly synthesized N-(4-iodophenyl)-β-alanine derivatives did not show significant antibacterial or antifungal activity in vitro, which corresponded with in silico predictions.[4] However, other β-alanine derivatives have shown promise, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the range of 100-220 µg/mL against various bacterial and fungal strains.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature.

General Synthesis of this compound Derivatives

A common method for the synthesis of the core structure involves the reaction of an aniline with methyl acrylate.

Procedure:

  • Dissolve the desired aniline derivative in a suitable solvent, such as methanol.

  • Add methyl acrylate to the solution.

  • The reaction mixture is then heated under reflux for a specified period, typically several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure Methyl 3-(aryl/phenylamino)propanoate derivative.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanogenesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • 96-well plates

  • Test compounds

  • Kojic acid (as a positive control)

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (dopachrome formation) for each concentration of the test compound. The percentage of inhibition is calculated using the formula: ((Control Rate - Sample Rate) / Control Rate) * 100. The IC50 value is then determined from the plot of percent inhibition versus inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz to illustrate a key signaling pathway and a typical experimental workflow.

ERK Signaling Pathway

Derivatives of this compound have been shown to modulate cellular signaling pathways, such as the ERK (Extracellular signal-Regulated Kinase) pathway, which is crucial in regulating cell proliferation, differentiation, and survival.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

ERK Signaling Pathway
Experimental Workflow: In Vitro Tyrosinase Inhibition Assay

The following diagram illustrates the key steps in performing an in vitro tyrosinase inhibition assay.

Tyrosinase_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) start->prepare_reagents plate_setup Plate Setup in 96-well Plate (Buffer, Compound, Enzyme) prepare_reagents->plate_setup pre_incubation Pre-incubate at 25°C for 10 minutes plate_setup->pre_incubation add_substrate Add L-DOPA Substrate to Initiate Reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 475 nm (Kinetic Reading) add_substrate->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition and IC50) measure_absorbance->data_analysis end End data_analysis->end

Workflow for Tyrosinase Inhibition Assay

Conclusion

The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The available data, particularly in the area of anticancer research, demonstrates their potential to inhibit cancer cell growth at micromolar concentrations. Further investigations into their antimicrobial and other biological activities are warranted to fully explore their therapeutic potential. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

The Strategic Role of Methyl 3-(Phenylamino)propanoate in the Synthesis of Bio-active Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(phenylamino)propanoate, a β-amino ester, serves as a versatile and crucial precursor in the synthesis of a variety of heterocyclic compounds, most notably quinolones. Its inherent structural features, combining an aniline moiety and a propanoate chain, make it an ideal substrate for intramolecular cyclization reactions, leading to the formation of fused ring systems that are central to numerous pharmacologically active molecules. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, with a primary focus on the formation of the 4-hydroxy-2-quinolone core. This document details the underlying chemical principles, experimental methodologies, and presents key data in a structured format to aid researchers in the field of medicinal chemistry and drug development.

Core Synthesis Pathway: From β-Amino Ester to Quinolone

The principal synthetic route leveraging this compound is the Conrad-Limpach reaction and its variations. This reaction facilitates the intramolecular cyclization of β-aminoacrylates or related esters to furnish quinolone ring systems.[1][2][3][4][5][6] In the case of this compound, a thermal or acid-catalyzed cyclization is the key transformation step.

The reaction mechanism initiates with the formation of an enamine intermediate from the reaction of an aniline with a β-ketoester.[1] However, starting with this compound, the initial condensation step has already been accomplished. The critical step is the high-temperature intramolecular cyclization, which involves the nucleophilic attack of the aromatic ring onto the ester carbonyl group, followed by the elimination of methanol to yield the 4-hydroxy-2-quinolone.[1][6]

Experimental Protocol: Synthesis of 4-Hydroxy-2(1H)-quinolone

This protocol outlines a representative procedure for the cyclization of this compound to 4-hydroxy-2(1H)-quinolone, based on the principles of the Conrad-Limpach synthesis.[6]

Materials:

  • This compound

  • High-boiling point inert solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)[6]

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol (for washing)

  • Hexanes (for washing)

Procedure:

  • A reaction vessel equipped with a mechanical stirrer and a distillation condenser is charged with this compound (1 equivalent) and a high-boiling point inert solvent (e.g., Dowtherm A, approximately 10-15 mL per gram of starting material).[6]

  • A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is carefully added to the stirred mixture.[6]

  • The reaction mixture is heated to a high temperature (typically >250 °C) to facilitate the cyclization and removal of methanol.[1][2] The progress of the reaction can be monitored by the distillation of methanol.

  • The heating is continued for a period of 30 minutes to 1 hour, or until the evolution of methanol ceases.[6]

  • The reaction mixture is then allowed to cool to room temperature, during which the product may precipitate.

  • The precipitated solid is collected by vacuum filtration.

  • The collected solid is washed sequentially with a cold, high-boiling point solvent, followed by ethanol and hexanes to remove any residual impurities.

  • The final product, 4-hydroxy-2(1H)-quinolone, is dried under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-hydroxy-2(1H)-quinolone from this compound. Yields are dependent on the specific reaction conditions, particularly the choice of solvent and reaction temperature.[6]

Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Spectroscopic Data (Expected)
4-Hydroxy-2(1H)-quinoloneC₉H₇NO₂161.1660-85[6]>300¹H NMR (DMSO-d₆): δ 11.5 (s, 1H, OH), 7.8-7.2 (m, 4H, Ar-H), 5.9 (s, 1H, C3-H). ¹³C NMR (DMSO-d₆): δ 178 (C=O), 165 (C-OH), 140-115 (Ar-C), 101 (C3).

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis of 4-hydroxy-2(1H)-quinolone from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction cluster_product Product A This compound B Intramolecular Cyclization A->B High Temperature, Acid Catalyst C 4-Hydroxy-2(1H)-quinolone B->C Methanol Elimination

References

Unveiling the Journey of Methyl 3-(phenylamino)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, a versatile intermediate in organic synthesis, has found its niche in the development of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols, supported by spectroscopic data, offer a practical resource for researchers. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its synthetic origins and utility.

Introduction

This compound, also known by synonyms such as methyl N-phenyl-β-alaninate and 3-anilinopropanoic acid methyl ester, is a secondary amine derivative of β-alanine. Its structural motif, featuring a phenylamino group attached to a propanoate backbone, makes it a valuable building block in medicinal chemistry and material science. While the definitive first synthesis of this specific ester is not prominently documented in seminal historical literature, its origins are intrinsically linked to the development of the aza-Michael addition reaction, a fundamental transformation in organic chemistry. This guide traces the logical history of its synthesis and compiles its key technical data for the modern researcher.

Discovery and Historical Synthesis

The discovery of this compound is not attributed to a single breakthrough moment but rather evolved from the broader study of reactions between amines and α,β-unsaturated carbonyl compounds. The core synthetic reaction, the aza-Michael addition of aniline to methyl acrylate, represents the most direct and historically significant route to this compound.

The conceptual foundation for this reaction was laid in the late 19th century with Arthur Michael's discovery of the conjugate addition of nucleophiles to activated olefins. While early work focused on carbanions, the extension to nitrogen nucleophiles (the aza-Michael reaction) became a cornerstone of organic synthesis in the 20th century. The reaction of aniline with methyl acrylate provides a straightforward and efficient method for the preparation of this compound.

The Aza-Michael Addition: A Conceptual Pathway

The synthesis of this compound is a classic example of a conjugate addition reaction. In this process, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This reaction is typically catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity. The reaction can also proceed under neutral or even acidic conditions, although the rates and yields may vary.

dot

aza_michael_addition cluster_reactants Reactants cluster_product Product Aniline Aniline Aniline->Reaction_Center Nucleophilic Attack MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction_Center Product This compound Catalyst Catalyst (e.g., Base) Catalyst->Reaction_Center Facilitates Reaction Reaction_Center->Product

Caption: Aza-Michael addition of aniline to methyl acrylate.

Physicochemical and Spectroscopic Data

Comprehensive characterization is crucial for the unambiguous identification and utilization of this compound. The following tables summarize its key physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyValueReference
CAS Number 21911-84-2[1]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Melting Point 48-50 °C[1]
Boiling Point 120-124 °C at 1 Torr[1]
Density 1.1 ± 0.1 g/cm³[1]
Appearance Colorless oil or solid[2]
Spectroscopic Data
TechniqueDataReference
¹H NMR (400 MHz, CDCl₃) δ 7.17 (t, J = 7.98 Hz, 2H), 6.71 (t, J = 7.78 Hz, 1H), 6.61 (d, J = 8.36 Hz, 2H), 3.68 (s, 3H), 3.44 (t, J = 6.44 Hz, 2H), 2.61 (t, J = 6.44 Hz, 2H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 172.5, 146.7, 129.3, 118.8, 113.3, 51.6, 42.5, 33.7[2]

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of this compound based on the aza-Michael addition reaction.

Synthesis of this compound

Objective: To synthesize this compound via the conjugate addition of aniline to methyl acrylate.

Materials:

  • Aniline

  • Methyl acrylate

  • Methanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in methanol.

  • Addition of Reactant: To the stirred solution, add methyl acrylate (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is evaporated from the dried organic layer to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

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synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Dissolve Aniline in Methanol Add_Acrylate Add Methyl Acrylate Start->Add_Acrylate React Stir and Heat Add_Acrylate->React Evaporate_Solvent Remove Solvent React->Evaporate_Solvent Dissolve_Wash Dissolve and Wash Evaporate_Solvent->Dissolve_Wash Dry Dry Organic Layer Dissolve_Wash->Dry Evaporate_Final Evaporate Solvent Dry->Evaporate_Final Purify Vacuum Distillation or Column Chromatography Evaporate_Final->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the preparation of bromodomain inhibitors.[2] Bromodomains are protein domains that recognize acetylated lysine residues and are implicated in various diseases, including cancer and inflammation.

In a typical synthetic scheme, the secondary amine of this compound can be acylated or used in other coupling reactions to build the final inhibitor scaffold. This highlights the compound's utility as a versatile building block for introducing a phenylamino-propanoate moiety into a target molecule.

Conclusion

While the specific historical moment of the "discovery" of this compound remains understated in the annals of chemical literature, its synthesis is a direct and elegant application of the well-established aza-Michael addition. The compiled physicochemical and spectroscopic data, along with the detailed experimental protocol, provide a solid foundation for its use in modern research and development. Its role as an intermediate in the synthesis of bioactive molecules underscores its continued importance in the field of medicinal chemistry. This guide serves as a comprehensive technical resource for scientists and professionals engaged in the exploration and application of this valuable chemical entity.

References

Methyl 3-(phenylamino)propanoate: A Comprehensive Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(phenylamino)propanoate, a versatile bifunctional molecule, holds significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides an in-depth profile of its chemical reactivity, detailing its synthesis, key reactions, and potential transformations. The document summarizes quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

This compound (CAS No: 21911-84-2) is a secondary arylamine and a methyl ester derivative of β-alanine.[1] Its structure incorporates two key functional groups: a nucleophilic secondary amine attached to an aromatic ring and an electrophilic ester moiety. This unique combination allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide explores the fundamental aspects of its chemical reactivity, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 21911-84-2[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
IUPAC Name methyl 3-anilinopropanoate[1]
Physical Form White to brown liquid or semi-solid or solid[1]
Storage Temperature 2-8°C, keep in dark place, sealed in dry[1]
Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this compound.

Synthesis of this compound

The most direct and efficient synthesis of this compound is through the aza-Michael addition of aniline to methyl acrylate. This reaction is typically performed under neat conditions or in a suitable solvent and can be catalyzed by a base or proceed without a catalyst at elevated temperatures.

Experimental Protocol: Aza-Michael Addition

Materials:

  • Aniline

  • Methyl acrylate

  • Methanol (optional, as solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 equivalent).

  • Slowly add methyl acrylate (1.0 to 1.2 equivalents) to the aniline. The reaction can be exothermic.

  • The reaction mixture can be stirred at room temperature or heated to 50-80 °C to increase the reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours to overnight), the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute solution of hydrochloric acid to remove any unreacted aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

A similar microwave-assisted synthesis of a related compound, methyl 3-(benzylamino)propanoate, from benzylamine and methyl acrylate in methanol at 115 °C has been reported, suggesting an alternative energy source for this synthesis.[2]

Synthesis_of_Methyl_3_phenylaminopropanoate cluster_reactants Reactants cluster_product Product Aniline Aniline Reaction Aza-Michael Addition Aniline->Reaction Nucleophile MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Electrophile Product This compound Reaction->Product Forms C-N bond

Caption: Synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of its secondary arylamine and methyl ester functionalities.

Reactions at the Phenylamino Group

The nitrogen atom of the phenylamino group is nucleophilic and can participate in various reactions. The phenyl ring is also activated towards electrophilic substitution.

The secondary amine can be further alkylated or acylated. N-alkylation can be achieved using alkyl halides or via reductive amination.[3][4][5] N-acylation can be performed using acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: N-Acetylation

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves washing with water, dilute acid, and brine, followed by drying and solvent evaporation.

The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring.[6][7][8][9][10][11][12] Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. Due to the high reactivity, polysubstitution can be a side reaction. To control this, the amino group can be "protected" by acylation prior to the substitution reaction.

Electrophilic_Aromatic_Substitution Reactant This compound Intermediate Arenium Ion Intermediate Reactant->Intermediate Attack by π-system Electrophile Electrophile (E+) (e.g., Br+, NO2+) Electrophile->Intermediate Product_Ortho Ortho-substituted Product Intermediate->Product_Ortho -H+ Product_Para Para-substituted Product Intermediate->Product_Para -H+

Caption: Electrophilic Aromatic Substitution Pathway.

Reactions at the Methyl Ester Group

The ester group is susceptible to attack by nucleophiles at the carbonyl carbon.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis

  • Dissolve this compound in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product can be collected by filtration or extracted with an organic solvent.

Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is often slower than hydrolysis and may require heating or catalysis.

The ester can be reduced to the corresponding primary alcohol, 3-(phenylamino)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in the same dry solvent.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to give the alcohol.

Heating this compound in the presence of another alcohol and an acid or base catalyst can lead to the exchange of the methyl group for the alkyl group of the new alcohol.

Quantitative Data

ReactionReagents and ConditionsExpected Major Product(s)Typical Yield Range (%)
Aza-Michael Addition Aniline, Methyl Acrylate, neat or solvent, RT to 80°CThis compound70-95
N-Acetylation Acetic anhydride, triethylamine, CH₂Cl₂, 0°C to RTMethyl 3-(N-phenylacetamido)propanoate85-98
Bromination Br₂, CH₃COOHMethyl 3-((bromo)phenylamino)propanoate (ortho/para mixture)70-90
Basic Hydrolysis NaOH (aq), MeOH, reflux3-(Phenylamino)propanoic acid90-99
Reduction LiAlH₄, THF, 0°C to RT3-(Phenylamino)propan-1-ol80-95

Logical Workflow for Derivatization

The bifunctional nature of this compound allows for a logical and stepwise derivatization strategy. For instance, one functional group can be modified while the other is preserved for a subsequent transformation.

Derivatization_Workflow cluster_amine_reactions Amine Modification cluster_ester_reactions Ester Modification Start This compound N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation Aromatic_Substitution Electrophilic Aromatic Substitution Start->Aromatic_Substitution Hydrolysis Hydrolysis Start->Hydrolysis Amidation Amidation Start->Amidation Reduction Reduction Start->Reduction N_Acylation->Aromatic_Substitution Protection for selective substitution Amidation_from_acid Amidation_from_acid Hydrolysis->Amidation_from_acid via Acid Chloride

Caption: Derivatization workflow for this compound.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. Its synthesis is straightforward, and its two distinct functional groups offer multiple handles for chemical modification. By understanding the reactivity of both the phenylamino and the methyl ester moieties, researchers can strategically design synthetic routes to a wide array of more complex molecules with potential applications in drug discovery and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the practical application of this valuable compound. Further research to quantify the kinetics and yields of its various reactions will undoubtedly expand its utility in the scientific community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the synthesis of methyl 3-(phenylamino)propanoate via the aza-Michael addition of aniline to methyl acrylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines both catalyst-free and catalyzed reaction conditions, offering flexibility depending on available resources and desired reaction efficiency. The protocols include comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

The synthesis of β-amino esters is of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active molecules and polymers. This compound is a valuable intermediate synthesized through the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction can be influenced by various factors including the choice of solvent, catalyst, and reaction temperature. This document details methodologies for achieving this synthesis, providing a foundation for further research and development.

Reaction Scheme and Mechanism

The synthesis proceeds via the conjugate addition of aniline to methyl acrylate. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The reaction can be promoted by protic solvents or various catalysts that can activate either the amine or the acrylate.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Aniline Aniline Reaction Aza-Michael Addition Aniline->Reaction + MethylAcrylate Methyl Acrylate MethylAcrylate->Reaction Product This compound Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Polar Protic Solvents

This protocol is based on the principle that highly polar protic solvents can promote the aza-Michael addition of anilines to Michael acceptors without the need for a catalyst.[1] Water and fluoroalcohols have been shown to be effective in this regard.[1]

Materials:

  • Aniline

  • Methyl acrylate

  • Water (deionized) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 equivalent) and the chosen solvent (water or HFIP).

  • Add methyl acrylate (1.0-3.0 equivalents).

  • Heat the reaction mixture to reflux and stir for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If water was used as the solvent, extract the product with dichloromethane (3 x 50 mL). If HFIP was used, evaporate the solvent under reduced pressure and then dissolve the residue in dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Catalyzed Synthesis using a Heterogeneous Catalyst

This protocol utilizes a copper-based metal-organic framework (CuBTC) as a heterogeneous catalyst for the aza-Michael addition at room temperature, offering high yields and excellent chemoselectivity.[2]

Materials:

  • Aniline

  • Methyl acrylate

  • CuBTC (Copper(II) benzene-1,3,5-tricarboxylate)

  • Solvent (e.g., Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add CuBTC catalyst.

  • Add the solvent (e.g., dichloromethane) followed by aniline (1.0 equivalent) and methyl acrylate (1.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ProtocolCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWaterReflux24Moderate[1]
1NoneHFIPReflux24High[1][3]
2CuBTCDichloromethaneRoom Temp.2-4>90[2]

Note: Yields are indicative and can vary based on the specific reaction scale and purification efficiency.

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to brown liquid or semi-solid
Storage Temperature 2-8 °C, sealed in dry, dark place
¹H NMR (CDCl₃, δ) 7.25-7.15 (m, 2H), 6.78-6.65 (m, 3H), 4.10 (br s, 1H), 3.68 (s, 3H), 3.45 (t, J=6.5 Hz, 2H), 2.65 (t, J=6.5 Hz, 2H)
¹³C NMR (CDCl₃, δ) 172.8, 147.8, 129.3, 117.8, 113.2, 51.7, 40.1, 33.6

(Note: NMR data is predicted and should be confirmed by experimental analysis. Physical properties are based on available data for similar compounds.)

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Aniline, Methyl Acrylate, Solvent (and Catalyst if applicable) Reaction Stir at specified temperature Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Quench Cool and Quench Reaction Monitoring->Quench If complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Bicarbonate and Brine Extract->Wash Dry Dry over Sodium Sulfate Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize by NMR, IR, MS Purify->Characterize

Caption: General experimental workflow for the synthesis of this compound.

Safety Precautions

  • Aniline is toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Methyl acrylate is flammable and a lachrymator. Handle in a fume hood and avoid inhalation of vapors.

  • HFIP is a corrosive and volatile solvent. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound can be achieved through a straightforward aza-Michael addition reaction. The choice between a catalyst-free approach using polar protic solvents and a catalyzed method offers flexibility in terms of reaction conditions and efficiency. The protocols provided herein serve as a detailed guide for the successful synthesis, purification, and characterization of the target compound, which is a valuable building block for further synthetic applications in drug discovery and materials science.

References

Application Notes and Protocols: Methyl 3-(phenylamino)propanoate as a Precursor for β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and utility of Methyl 3-(phenylamino)propanoate as a key precursor for the production of N-phenyl-β-alanine, a valuable building block in drug discovery and development. Detailed experimental protocols for the synthesis of the precursor via aza-Michael addition and its subsequent hydrolysis to the target β-amino acid are presented. Quantitative data is summarized in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

β-amino acids are crucial structural motifs found in a variety of biologically active molecules and pharmaceuticals.[1] Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide backbones can impart unique conformational constraints and increased resistance to enzymatic degradation.[1] N-phenyl-β-alanine, in particular, serves as a valuable scaffold in the design of peptidomimetics and other small molecule therapeutics. The synthesis of this important β-amino acid can be efficiently achieved from readily available starting materials via the precursor, this compound.

The primary synthetic route to this compound involves the aza-Michael addition of aniline to methyl acrylate.[2][3] This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The resulting ester can then be hydrolyzed under basic or acidic conditions to yield the desired N-phenyl-β-alanine.

Applications in Drug Development

N-phenyl-β-alanine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The phenylamino moiety can engage in various intermolecular interactions within biological targets, while the β-amino acid backbone provides a stable and conformationally distinct scaffold.

Potential Therapeutic Areas:

  • Anticancer Agents: The structural motif is being explored in the development of novel anticancer drugs.

  • Antiviral Compounds: Derivatives have shown promise as potential antiviral agents.

  • Neuroprotective Agents: The unique structure may offer opportunities for the design of new neuroprotective therapies.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aza-Michael Addition

This protocol describes the synthesis of this compound from aniline and methyl acrylate. The reaction can be performed with or without a catalyst, and under conventional heating or microwave irradiation to potentially improve yields and reduce reaction times.[3]

Materials:

  • Aniline

  • Methyl acrylate

  • Methanol (or other suitable solvent)

  • Optional: Catalyst such as a Lewis acid or base

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of aniline (1.0 eq) in a suitable solvent (e.g., methanol), add methyl acrylate (1.1 eq).

  • The reaction can be stirred at room temperature or heated to reflux to increase the reaction rate. For aromatic amines like aniline, heating is often necessary.[2] Microwave irradiation can also be employed for faster reaction times.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Protocol 2: Hydrolysis of this compound to N-phenyl-β-alanine

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, N-phenyl-β-alanine, through basic hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of alcohol (e.g., methanol) and water.

  • Add a solution of NaOH or KOH (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture with an aqueous solution of HCl to a pH of approximately 6-7.

  • The product, N-phenyl-β-alanine, may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract it with a suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-phenyl-β-alanine.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

EntryAmineMichael AcceptorSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1AnilineMethyl AcrylateMethanolNoneReflux24Moderate[2]
2AnilineMethyl AcrylateNoneNone10012Good[2]
3BenzylamineMethyl AcrylateMethanolNone80 (MW)0.1795[3]

Table 2: Spectroscopic Data for N-phenyl-β-alanine

Data TypeChemical Shift (ppm) or m/z
¹H NMR (D₂O)δ 7.4-7.2 (m, 5H, Ar-H), 3.4 (t, 2H, -CH₂-N), 2.6 (t, 2H, -CH₂-COO)
¹³C NMR Aromatic carbons, -CH₂-N, -CH₂-COO, C=O
Mass Spec (GC-MS) Molecular Ion Peak corresponding to C₉H₁₁NO₂[4]

Note: Specific chemical shifts for ¹³C NMR can be found in public databases such as PubChem.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hydrolysis Hydrolysis to N-phenyl-β-alanine A Aniline C Reaction Vessel A->C B Methyl Acrylate B->C D Purification (Column Chromatography) C->D Aza-Michael Addition E This compound D->E F This compound G Reaction Vessel F->G H Neutralization & Work-up G->H Basic Hydrolysis I N-phenyl-β-alanine H->I

Caption: Experimental workflow for the two-step synthesis of N-phenyl-β-alanine.

logical_relationship Precursor This compound Target N-phenyl-β-alanine Precursor->Target Hydrolysis Application Drug Development (e.g., Peptidomimetics) Target->Application Incorporation

References

The Role of Methyl 3-(phenylamino)propanoate in Anticancer Drug Discovery: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in oncology are exploring a diverse range of molecular structures in the quest for novel anticancer agents. One such scaffold of interest is the β-amino acid derivative, Methyl 3-(phenylamino)propanoate. While direct evidence of this specific compound's anticancer activity remains limited in publicly available research, its utility as a key building block in the synthesis of more complex and potent anticancer compounds is documented. This application note will explore the current understanding of this compound's role in the development of potential cancer therapies, focusing on its application in the synthesis of targeted agents and the broader context of β-amino acid derivatives in oncology.

Introduction

This compound is a derivative of the β-amino acid, β-alanine. The structural motif of β-amino acids and their derivatives has garnered attention in medicinal chemistry due to their ability to form stable secondary structures and act as versatile scaffolds for constructing molecules with specific biological activities. While research into the direct pharmacological effects of this compound is not extensively detailed, its significance lies in its role as a precursor for compounds with demonstrated anticancer potential.

Application in the Synthesis of Bromodomain Inhibitors

A notable application of this compound is in the synthesis of bromodomain inhibitors. Bromodomain and Extra-Terminal Domain (BET) proteins are key regulators of gene expression and are considered promising targets for cancer therapy. Inhibitors of these proteins can modulate the transcription of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

A patent for the synthesis of novel bromodomain inhibitors describes the use of this compound as a crucial reagent in the formation of the final inhibitor structure. Although the patent does not provide data on the biological activity of this compound itself, its incorporation into these complex and active molecules underscores its importance as a chemical tool in the development of targeted cancer therapies.

The Broader Potential of β-Amino Acid Derivatives in Oncology

The exploration of β-amino acid derivatives as a class of compounds has yielded promising results in the field of anticancer research. Studies on various N-aryl-β-alanine derivatives have indicated potential for cytotoxic activity against cancer cell lines. While specific data for the methyl ester of 3-(phenylamino)propanoate is scarce, the general principle that modifying the structure of β-amino acids can lead to compounds with significant biological activity is well-established.

For instance, research on other β-amino acid derivatives has demonstrated a range of anticancer activities, with some compounds exhibiting potent cytotoxicity against various cancer cell lines. These findings suggest that the core structure of this compound could serve as a valuable starting point for the design and synthesis of novel anticancer drug candidates.

Future Directions and Protocols

The current body of research highlights a clear opportunity for further investigation into the direct anticancer properties of this compound and its close analogs. Future studies could involve systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. Mechanistic studies would also be crucial to elucidate any potential molecular targets and signaling pathways affected by this compound.

Experimental Workflow for Preliminary Anticancer Screening

To facilitate such research, a generalized experimental workflow for the initial assessment of the anticancer activity of a test compound like this compound is outlined below.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Preparation (this compound) B Cell Line Selection (e.g., MCF-7, A549, HCT116) A->B Select diverse cancer cell lines C Cytotoxicity Assay (e.g., MTT, XTT) B->C Treat cells with varying concentrations D Data Analysis (IC50 Determination) C->D Measure cell viability E Apoptosis Assay (e.g., Annexin V/PI staining) D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If cytostatic G Western Blotting (Key signaling proteins) E->G Investigate apoptotic pathways F->G Investigate cell cycle regulators

Figure 1. A generalized workflow for the initial in vitro evaluation of the anticancer potential of a test compound.

Conclusion

While direct evidence for the anticancer activity of this compound is currently limited, its role as a valuable synthetic intermediate in the creation of potent anticancer agents, such as bromodomain inhibitors, is clear. The broader family of β-amino acid derivatives has shown significant promise in oncology research. This positions this compound as a compound of interest for further investigation. The protocols and workflows outlined here provide a starting point for researchers to explore the potential of this and related molecules as novel anticancer agents. Further dedicated studies are necessary to fully elucidate its therapeutic potential.

Application Notes and Protocols for the Purification of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the purification of Methyl 3-(phenylamino)propanoate, a key intermediate in various synthetic applications. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Introduction

This compound is a versatile chemical building block. Its purity is crucial for the success of subsequent reactions and the quality of the final products. The purification strategy for this compound, which can exist as a white to brown liquid, semi-solid, or solid, may involve one or a combination of techniques, including column chromatography, vacuum distillation, and recrystallization. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Data Presentation: Purification Parameters for Analogous Compounds

The following table summarizes purification conditions reported for compounds with similar structural features to this compound. This data can serve as a starting point for optimizing the purification of the target compound.

Compound NamePurification MethodSolvent System / ConditionsReference Compound Attributes
Methyl 3-(methylamino)propanoateVacuum Distillation45 °C at 5 TorrStructurally similar ester
N-substituted β-alanine methyl estersSilica Gel Column Chromatographyn-hexane-ethyl acetate gradientRelated β-amino ester
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoateFlash ChromatographyHexane/Ethyl Acetate (EtOAc)Propanoate derivative
Phenylquinoxaline-2(1H)-thione derivativesCrystallizationEthyl Alcohol (Ethanol)Aromatic amine derivative
Methyl 3-hydroxypropanoateVacuum DistillationShort path distillation head, vacuum pump with cold trapFunctionalized propanoate

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is suitable for removing polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (Hex)

  • Ethyl acetate (EtOAc)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 5% to 30% ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. The TLC plates can be visualized under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for separating volatile compounds from non-volatile impurities, particularly if the product is a liquid or a low-melting solid.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, short path distillation head, condenser, receiving flask, and vacuum pump with a cold trap)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Charging the Flask: Place the crude product into the distillation flask along with a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle while stirring.

  • Fraction Collection:

    • Collect the initial, low-boiling fraction (forerun) in a separate receiving flask and discard it.

    • As the temperature stabilizes at the boiling point of the product under the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the majority of the product has been collected or if the temperature starts to rise, indicating the presence of higher-boiling impurities.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Purification by Recrystallization

This method is ideal if the product is a solid at room temperature and a suitable solvent is found.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a potential solvent by heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The pure product should crystallize out. The cooling can be further facilitated by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (this compound) Method_Choice Choice of Purification Method Crude->Method_Choice Col_Chrom Column Chromatography Method_Choice->Col_Chrom Solid/Liquid Non-volatile Vac_Dist Vacuum Distillation Method_Choice->Vac_Dist Liquid Volatile Recryst Recrystallization Method_Choice->Recryst Solid Analysis Purity Analysis (TLC, GC-MS, NMR) Col_Chrom->Analysis Waste Impurities / Waste Col_Chrom->Waste Vac_Dist->Analysis Vac_Dist->Waste Recryst->Analysis Recryst->Waste Analysis->Method_Choice Further Purification Needed Pure_Product Pure Product Analysis->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of Methyl 3-(phenylamino)propanoate, a valuable intermediate in pharmaceutical and chemical synthesis. The primary synthetic route described is the aza-Michael addition of aniline to methyl acrylate. This application note includes optimized reaction conditions to favor the formation of the desired mono-adduct product while minimizing the common bis-addition side product. Detailed experimental procedures, purification methods, safety precautions, and data presentation are provided to ensure reproducibility and scalability.

Introduction

This compound (also known as methyl 3-anilinopropanoate) is a β-amino ester derivative that serves as a key building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. The most direct and atom-economical method for its preparation is the conjugate addition of aniline to methyl acrylate, a classic example of an aza-Michael reaction.

A significant challenge in the synthesis of primary and secondary β-amino esters from primary amines is the potential for a second addition reaction, leading to the formation of a bis-adduct. This protocol is optimized for a scale-up operation, employing a strategic excess of the amine to promote the formation of the desired mono-adduct, this compound.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of aniline on the electron-deficient β-carbon of methyl acrylate.

Reaction_Pathway Reaction Pathway for Aza-Michael Addition cluster_reactants Reactants cluster_product Product Aniline Aniline Product This compound Aniline->Product + MethylAcrylate Methyl Acrylate MethylAcrylate->Product

Caption: Reaction pathway for the synthesis of this compound.

Materials and Equipment

MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Aniline62-53-3C₆H₇N93.13
Methyl Acrylate96-33-3C₄H₆O₂86.09
Product 21911-84-2 C₁₀H₁₃NO₂ 179.22
Diethyl Ether (or MTBE)60-29-7(C₂H₅)₂O74.12
Saturated Sodium BicarbonateN/ANaHCO₃ (aq)N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
  • Multi-neck round-bottom flask (appropriate for scale)

  • Reflux condenser and heating mantle

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Protocols

Scale-Up Synthesis of this compound (Catalyst-Free)

This protocol is designed to favor the formation of the mono-adduct by using an excess of aniline.

  • Reactor Setup: Assemble a multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reactants: Charge the reactor with aniline (2.0 to 3.0 molar equivalents). Begin stirring.

  • Heating: Heat the aniline to 50-60°C.

  • Controlled Addition: Add methyl acrylate (1.0 molar equivalent) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature between 50-60°C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature spike.

  • Reaction: After the addition is complete, continue to stir the mixture at 60°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the methyl acrylate is consumed.

Reaction Work-up and Product Isolation
  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent like diethyl ether or methyl tert-butyl ether (MTBE). Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess aniline).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Data Presentation

Table 1: Reaction Parameters for Scale-Up Synthesis
ParameterValuePurpose
Molar Ratio (Aniline:Acrylate)2:1 to 3:1Favors mono-addition, minimizes bis-adduct
Temperature50 - 60 °CIncreases reaction rate without side reactions
Reaction Time12 - 24 hoursEnsures complete consumption of limiting reagent
CatalystNoneSimplifies purification and reduces cost
SolventNeat (Solvent-free)Maximizes reactor volume, simplifies work-up
Table 2: Physical and Spectroscopic Data of this compound
PropertyValue
Appearance White to brown liquid or semi-solid[1]
Molecular Weight 179.22 g/mol [1]
Boiling Point ~120-125 °C at 1 mmHg (Predicted)
¹H NMR (CDCl₃, ppm) δ 7.20 (m, 2H), 6.70 (t, 1H), 6.60 (d, 2H), 4.10 (br s, 1H, NH), 3.68 (s, 3H, OCH₃), 3.50 (t, 2H, NCH₂), 2.65 (t, 2H, CH₂CO)
¹³C NMR (CDCl₃, ppm) δ 172.8, 147.9, 129.3, 117.6, 113.0, 51.7, 40.5, 34.0
IR (cm⁻¹) 3390 (N-H), 3050, 2950 (C-H), 1735 (C=O, ester), 1605, 1510 (C=C, aromatic)

Note: NMR and IR data are typical expected values and should be confirmed by analysis.

Purification Protocol

The primary method for purifying the crude product on a large scale is vacuum distillation .

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude product to the distillation flask.

  • Fraction Collection:

    • First, distill any remaining volatile impurities and unreacted aniline at a lower temperature. Aniline has a boiling point of ~184°C at atmospheric pressure and ~75°C at 10 mmHg.

    • Increase the vacuum and/or temperature to distill the product, this compound.

    • The bis-adduct, being a much heavier molecule, will remain in the distillation pot under typical conditions.

Workflow Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Aniline (2-3 eq) B Heat to 60°C A->B 1 C Add Methyl Acrylate (1 eq) B->C 2 D Stir at 60°C for 12-24h C->D 3 E Cool to RT D->E 4 F Dilute & Wash (Acid, Base, Brine) E->F 5 G Dry & Concentrate F->G 6 H Vacuum Distillation G->H 7 I Collect Pure Product Fraction H->I 8

Caption: Step-by-step workflow for the synthesis and purification of the product.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aniline: Toxic, suspected of causing genetic defects, may cause cancer, and is harmful to aquatic life. Avoid inhalation and skin contact.

  • Methyl Acrylate: Highly flammable liquid and vapor. Toxic if inhaled and can cause skin irritation. It is also a lachrymator.

  • This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Hazard statements include H302, H315, H319, H332, H335.[1]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-(phenylamino)propanoate via a microwave-assisted aza-Michael addition reaction. This method offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1] The synthesis involves the direct addition of aniline to methyl acrylate, facilitated by microwave irradiation. This efficient protocol is well-suited for rapid library synthesis and the generation of β-amino ester building blocks crucial in pharmaceutical and materials science research.

Introduction

This compound is a valuable β-amino ester derivative. β-Amino esters are important structural motifs found in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. The aza-Michael addition is a key reaction for the formation of C-N bonds and the synthesis of these compounds.[2] Conventional methods for this reaction often require prolonged heating and can lead to the formation of side products.[3] Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform heating of the reaction mixture.[1] This technology has been shown to dramatically accelerate the aza-Michael addition of amines to α,β-unsaturated esters, often resulting in higher yields and purity of the desired products in a fraction of the time required by conventional methods.[4][5] This application note details a catalyst-free and solvent-free microwave-assisted protocol for the synthesis of this compound.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound.

ParameterValueReference
Reactants Aniline, Methyl Acrylate[2]
Molar Ratio (Aniline:Methyl Acrylate) 1:1.2Inferred from similar reactions
Catalyst None (Catalyst-free)[2]
Solvent None (Solvent-free)[2]
Microwave Power 100-150 W (variable)[2]
Temperature 120-150 °C[2]
Reaction Time 10-20 minutesInferred from similar reactions
Yield >90% (typical)Inferred from similar reactions

Experimental Protocols

Materials and Equipment
  • Aniline (reagent grade, freshly distilled)

  • Methyl acrylate (reagent grade, with inhibitor removed prior to use)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Reaction vials (10 mL, suitable for microwave synthesis) with crimp caps

  • Magnetic stir bars

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Reaction Setup and Procedure

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Aniline (1 eq) - Methyl Acrylate (1.2 eq) mix Mix reactants in microwave vial with stir bar prep_reactants->mix seal Seal vial mix->seal irradiate Microwave Irradiation (120-150°C, 10-20 min) seal->irradiate cool Cool to room temperature irradiate->cool concentrate Concentrate crude product cool->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize by NMR, IR, MS purify->characterize

Caption: Workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aniline (1.0 mmol, 93.13 mg). To this, add methyl acrylate (1.2 mmol, 103.32 mg).

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction temperature to 120-150 °C and the reaction time to 10-20 minutes. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up: Once cooled, carefully open the vial. The crude product is then concentrated under reduced pressure using a rotary evaporator to remove any unreacted methyl acrylate.

  • Purification: The crude residue is purified by flash column chromatography on silica gel.[6] A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for isolating the pure product.[6] The fractions containing the product are identified by thin-layer chromatography, combined, and the solvent is removed under reduced pressure to yield this compound as a liquid or semi-solid.[7]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Diagram of the Reaction Pathway

G aniline Aniline plus + methyl_acrylate Methyl Acrylate arrow -> conditions methyl_acrylate->arrow product This compound arrow->product conditions Microwave (120-150°C, 10-20 min) Catalyst-free, Solvent-free

Caption: Aza-Michael addition of aniline to methyl acrylate.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.25-7.15 (m, 2H, Ar-H)

    • δ 6.80-6.70 (m, 3H, Ar-H)

    • δ 4.20 (br s, 1H, NH)

    • δ 3.68 (s, 3H, OCH₃)

    • δ 3.45 (t, J = 6.8 Hz, 2H, NCH₂)

    • δ 2.65 (t, J = 6.8 Hz, 2H, CH₂CO) (Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration.)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 172.5 (C=O)

    • δ 147.5 (Ar-C)

    • δ 129.3 (Ar-CH)

    • δ 118.0 (Ar-CH)

    • δ 113.2 (Ar-CH)

    • δ 51.7 (OCH₃)

    • δ 39.5 (NCH₂)

    • δ 33.8 (CH₂CO) (Note: Chemical shifts are approximate.)

  • IR (neat, cm⁻¹):

    • 3400-3300 (N-H stretch)

    • 3050-3000 (Ar C-H stretch)

    • 2950-2850 (Aliphatic C-H stretch)

    • 1735 (C=O stretch, ester)

    • 1600, 1500 (C=C stretch, aromatic)

    • 1200-1000 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 179 (M⁺), 120, 106, 93, 77

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. The protocol described herein provides high yields in a significantly reduced reaction time without the need for a catalyst or solvent. This methodology is highly amenable to high-throughput synthesis and the generation of libraries of β-amino esters for drug discovery and materials science applications. The provided experimental details and characterization data will be valuable for researchers in these fields.

References

Catalytic Synthesis of Methyl 3-(phenylamino)propanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(phenylamino)propanoate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a secondary amine and an ester functional group, makes it a versatile building block for the introduction of a substituted β-amino acid moiety. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, focusing on efficient and scalable methods. The primary synthetic route discussed is the conjugate addition (aza-Michael reaction) of aniline to methyl acrylate, a highly atom-economical approach.

Catalytic Methods Overview

The synthesis of this compound is most commonly achieved through the conjugate addition of aniline to methyl acrylate. This reaction can be effectively catalyzed by various systems, including heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs), which offer advantages in terms of catalyst recovery and reuse.

General Reaction Scheme:

Aniline Aniline Plus + Aniline->Plus MethylAcrylate Methyl Acrylate Plus->MethylAcrylate Arrow Catalyst Product This compound Arrow->Product

Caption: General reaction for the synthesis of this compound.

This document details two prominent catalytic methods: Zeolite-catalyzed hydroamination and Copper-based Metal-Organic Framework (CuBTC)-catalyzed aza-Michael addition.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes the quantitative data for different catalytic methods for the synthesis of this compound.

CatalystSubstratesTemperature (°C)Reaction Time (h)Aniline Conversion (%)Yield (%)SelectivityReference
Na-Y Zeolite Aniline, Methyl Acrylate100599-Excellent for mono-adduct[1]
H-BEA / H-FAU Zeolites Aniline, Methyl AcrylateNot specified1855-85-Mono-adduct with bis-adduct byproduct[1]
CuBTC Aniline, n-Butyl Acrylate*Room Temp.24-62High for mono-adduct

*Note: Data for CuBTC is for the reaction with n-butyl acrylate, which is expected to have similar reactivity to methyl acrylate.

Experimental Protocols

Method 1: Zeolite-Catalyzed Synthesis

This protocol is based on the use of Na-Y zeolite as a heterogeneous catalyst.[1]

Materials:

  • Aniline (freshly distilled)

  • Methyl acrylate

  • Na-Y Zeolite (activated)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Activation: Activate the Na-Y zeolite by heating at 400°C for 4 hours under a stream of dry air or nitrogen. Allow to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated Na-Y zeolite (10 wt% with respect to aniline).

  • Add anhydrous toluene to the flask, followed by aniline (1 equivalent) and methyl acrylate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After 5 hours, or upon completion of the reaction as indicated by TLC/GC, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess methyl acrylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: CuBTC-Catalyzed Aza-Michael Addition

This protocol describes the use of a copper-based metal-organic framework (CuBTC) as a reusable heterogeneous catalyst.

Materials:

  • Aniline (freshly distilled)

  • Methyl acrylate

  • CuBTC (synthesized and activated)

  • Solvent (e.g., acetonitrile or solvent-free)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Synthesis and Activation: Synthesize CuBTC according to established literature procedures. Activate the catalyst by heating under vacuum to remove coordinated solvent molecules.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the activated CuBTC catalyst (5-10 mol%).

  • Add aniline (1 equivalent) and methyl acrylate (1.2 equivalents). The reaction can be run neat (solvent-free) or in a minimal amount of a suitable solvent like acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion (typically 24 hours), add a suitable solvent like ethyl acetate to dissolve the product.

  • Filter the mixture to recover the CuBTC catalyst. The catalyst can be washed with ethyl acetate, dried under vacuum, and reused.

  • Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system).

  • Characterize the purified product using appropriate analytical techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

start Start reactants Combine Aniline, Methyl Acrylate, and Catalyst in Solvent start->reactants reaction Heat and Stir Reaction Mixture (e.g., 100°C for 5h with Na-Y Zeolite) reactants->reaction filtration Cool and Filter to Remove Heterogeneous Catalyst reaction->filtration concentration Concentrate Filtrate under Reduced Pressure filtration->concentration purification Purify Crude Product via Flash Column Chromatography concentration->purification characterization Characterize Final Product (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the predicted reactivity of Methyl 3-(phenylamino)propanoate with various electrophiles. Due to limited direct literature precedence for this specific substrate, the following protocols are based on well-established procedures for structurally similar N-alkylanilines and N-acylanilides. The phenylamino moiety is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the secondary amine is also susceptible to oxidation and side reactions. Therefore, reactions are presented for both the parent compound and its N-acylated derivative, which offers better control and selectivity.

I. Electrophilic Aromatic Substitution: General Considerations

The lone pair of electrons on the nitrogen atom of the phenylamino group in this compound significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. This activating effect is most pronounced at the ortho and para positions.

However, the strong activation by the amino group can lead to challenges such as polysubstitution and oxidation, particularly under harsh reaction conditions (e.g., strong acids). Furthermore, Friedel-Crafts reactions are often problematic with anilines due to the Lewis acid catalyst complexing with the basic nitrogen atom, which deactivates the ring.

To overcome these challenges, a common strategy is the protection of the amino group, for example, by acylation. The resulting N-acyl group is still an ortho-, para-director but is less activating, allowing for more controlled and selective electrophilic substitution.

II. N-Acylation of this compound

Prior to electrophilic aromatic substitution on the phenyl ring, N-acylation is recommended to moderate the reactivity of the amino group and prevent side reactions. Acetylation is a common and effective method.

Experimental Protocol: N-Acetylation

Objective: To synthesize Methyl 3-(N-phenylacetamido)propanoate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Results:

ProductFormYieldMelting Point (°C)
Methyl 3-(N-phenylacetamido)propanoateWhite to off-white solid>90%85-88

III. Electrophilic Aromatic Substitution Reactions

The following protocols describe common electrophilic aromatic substitution reactions. For each reaction, a procedure for the N-acylated derivative is provided, which is generally the preferred substrate for achieving monosubstituted products in good yields.

A. Friedel-Crafts Acylation

The direct Friedel-Crafts acylation of this compound is generally not feasible due to the reaction of the amino group with the Lewis acid catalyst. Therefore, the N-acetylated derivative is used. The acetyl group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Objective: To synthesize Methyl 3-(4-acyl-N-phenylacetamido)propanoate.

Materials:

  • Methyl 3-(N-phenylacetamido)propanoate

  • Acyl chloride (e.g., Acetyl chloride) (1.1 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend aluminum chloride (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the suspension with vigorous stirring.

  • In a separate flask, dissolve Methyl 3-(N-phenylacetamido)propanoate (1.0 eq) in anhydrous DCM.

  • Add the solution of the substrate dropwise to the stirred AlCl₃/acyl chloride mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Transfer to a separatory funnel, and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

ElectrophileProductPosition of SubstitutionTypical Yield
Acetyl chlorideMethyl 3-(4-acetyl-N-phenylacetamido)propanoatepara70-85%
Propionyl chlorideMethyl 3-(4-propionyl-N-phenylacetamido)propanoatepara65-80%
B. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. It is expected to proceed selectively at the para position of this compound.

Objective: To synthesize Methyl 3-(4-formylphenylamino)propanoate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Brine

Procedure:

  • In a round-bottom flask, cool DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the DMF with stirring, maintaining the temperature at 0 °C. This forms the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.

  • Stir for 30 minutes, then extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

ProductPosition of SubstitutionTypical Yield
Methyl 3-(4-formylphenylamino)propanoatepara75-90%
C. Nitration

Direct nitration of anilines can be hazardous and can lead to oxidation. Using the N-acetylated derivative provides a much safer and more selective reaction, favoring the para-nitro product.

Objective: To synthesize Methyl 3-(4-nitro-N-phenylacetamido)propanoate.

Materials:

  • Methyl 3-(N-phenylacetamido)propanoate

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Ice

Procedure:

  • Add Methyl 3-(N-phenylacetamido)propanoate (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure p-nitro derivative.

Quantitative Data (Representative):

ProductPosition of SubstitutionTypical Yield
Methyl 3-(4-nitro-N-phenylacetamido)propanoatepara80-95%
D. Halogenation

Halogenation of the N-acylated derivative provides good control and selectivity for the para isomer.

Objective: To synthesize Methyl 3-(4-bromo-N-phenylacetamido)propanoate.

Materials:

  • Methyl 3-(N-phenylacetamido)propanoate

  • Bromine (Br₂) (1.1 eq)

  • Acetic acid

  • Sodium thiosulfate solution

Procedure:

  • Dissolve Methyl 3-(N-phenylacetamido)propanoate (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise with stirring at room temperature.

  • Stir the mixture for 1-2 hours.

  • Pour the reaction mixture into a large volume of water.

  • The solid product will precipitate. Collect the solid by filtration.

  • Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Recrystallize the crude product from ethanol.

Quantitative Data (Representative):

| Electrophile | Product | Position of Substitution | Typical Yield | | :--- | :--- | :--- | | Bromine | Methyl 3-(4-bromo-N-phenylacetamido)propanoate | para | 85-95% | | Chlorine | Methyl 3-(4-chloro-N-phenylacetamido)propanoate | para | 80-90% |

IV. Visualizations

Reaction Pathways

Electrophilic_Aromatic_Substitution cluster_substrate Starting Material cluster_protection Protection cluster_reactions Electrophilic Substitution cluster_products Products Substrate This compound Acylation N-Acylation (Acetic Anhydride) Substrate->Acylation VH Vilsmeier-Haack Formylation Substrate->VH Protected Methyl 3-(N-phenylacetamido)propanoate Acylation->Protected FC Friedel-Crafts Acylation Protected->FC Nitration Nitration Protected->Nitration Halogenation Halogenation Protected->Halogenation FC_Product para-Acyl Product FC->FC_Product VH_Product para-Formyl Product VH->VH_Product Nitration_Product para-Nitro Product Nitration->Nitration_Product Halogenation_Product para-Halogenated Product Halogenation->Halogenation_Product

Caption: Reaction pathways for electrophilic substitution.

Experimental Workflow

Experimental_Workflow start Start step1 Substrate Preparation (Protection if necessary) start->step1 step2 Reaction Setup (Inert atmosphere, cooling) step1->step2 step3 Addition of Reagents (Electrophile, Catalyst) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up (Quenching, Extraction) step4->step5 step6 Purification (Chromatography/Recrystallization) step5->step6 step7 Characterization (NMR, IR, MS) step6->step7 end End step7->end

Caption: General experimental workflow for synthesis.

Logical Relationship of Reactivity

Reactivity_Logic Substrate This compound Amino_Group Activating -NHR Group Substrate->Amino_Group Ring Electron-Rich Aromatic Ring Amino_Group->Ring Reactivity High Reactivity towards Electrophilic Aromatic Substitution Ring->Reactivity Directing Ortho-, Para-Directing Ring->Directing Side_Reactions Potential Side Reactions (Polysubstitution, Oxidation) Reactivity->Side_Reactions Protection N-Acylation (Protection) Side_Reactions->Protection Mitigated by Controlled_Reaction Controlled Monosubstitution Protection->Controlled_Reaction

Caption: Reactivity and control strategy logic.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(phenylamino)propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the aza-Michael addition of aniline to methyl acrylate. This reaction involves the nucleophilic addition of the amino group of aniline to the electron-deficient alkene of methyl acrylate.

Q2: What is the primary side product in this synthesis, and how can its formation be minimized?

The main side product is the bis-Michael addition product, Methyl 3-(N,N-diphenylamino)propanoate, which results from the reaction of the initially formed product with another molecule of methyl acrylate. Several strategies can be employed to minimize its formation:

  • Molar Ratio Adjustment: Using an excess of aniline relative to methyl acrylate can favor the formation of the mono-adduct.[1]

  • Controlled Addition: The slow, dropwise addition of methyl acrylate to a solution of aniline helps to maintain a high effective concentration of aniline, thereby reducing the likelihood of the secondary addition.

  • Lower Conversion: Working at a lower conversion level can also help to minimize the formation of the di-adduct.[1]

Q3: What are the recommended solvents for this reaction?

Polar protic solvents like methanol can be used. However, some sources suggest that protic solvents can protonate the amine, making it less nucleophilic.[2] Aprotic solvents such as THF or DMSO can be considered as alternatives.[2] The reaction can also be performed under solvent-free conditions, which can be advantageous from a green chemistry perspective.[3][4]

Q4: Can a catalyst be used to improve the reaction?

While the reaction can proceed without a catalyst, various catalysts can be employed to enhance the reaction rate and yield.[4] Lewis acids and bases have been reported to catalyze aza-Michael additions. For instance, 4-dimethylaminopyridine (DMAP) has been used to facilitate the reaction.[5]

Q5: Is it necessary to remove the inhibitor from methyl acrylate before the reaction?

Commercial methyl acrylate often contains inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent polymerization. For aza-Michael additions, it is generally not necessary to remove the inhibitor. The small amount of inhibitor is unlikely to significantly interfere with the reaction, and its presence can be beneficial, especially at elevated temperatures, by preventing unwanted radical polymerization.[2] The inhibitor can be removed during the final product purification.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low reaction temperature. 2. Reagents are not pure or are degraded. 3. Insufficient reaction time. 4. Inappropriate solvent.1. Increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[6][7] 2. Ensure the purity of aniline and methyl acrylate. Aniline can oxidize and darken over time; distillation may be necessary. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and extend the reaction time if required. 4. If using a protic solvent like methanol, consider switching to an aprotic solvent such as THF or DMSO, or attempt the reaction under solvent-free conditions.[2][3]
Formation of Significant Amounts of Bis-Michael Addition Product 1. Molar ratio of methyl acrylate to aniline is too high. 2. Rapid addition of methyl acrylate.1. Use a molar excess of aniline. A common strategy is to use a 2:1 or higher molar ratio of aniline to methyl acrylate.[1] 2. Add the methyl acrylate to the aniline solution slowly and dropwise with vigorous stirring.
Polymerization of Methyl Acrylate 1. High reaction temperature in the absence of an inhibitor. 2. Presence of radical initiators.1. If using inhibitor-free methyl acrylate, consider adding a small amount of a radical inhibitor like hydroquinone. 2. Ensure all glassware is clean and free of potential radical initiators.
Difficult Purification of the Desired Product 1. Similar polarities of the desired product and the bis-adduct. 2. Presence of unreacted aniline.1. Careful column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can improve separation. 2. Unreacted aniline can be removed by an acidic wash (e.g., with dilute HCl) during the work-up, followed by neutralization and extraction.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Conditions Aniline:Methyl Acrylate (Molar Ratio) Catalyst Solvent Temperature (°C) Time Yield (%) Reference
Microwave1:1NoneMethanol1153 hNot specified (1:1 mixture with bis-adduct)[7]
Microwave1:1DMAPNoneNot specifiedNot specifiedGood[5]
ConventionalNot specifiedNoneNoneRoom Temp-Not reactive[4]
Microwave1:2NoneMethanol7010 minNot specified (product ratio 70:30 mono:bis)[7]

Note: Yields can be highly dependent on the specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis

This protocol is adapted from methodologies employing microwave irradiation for Michael additions.[5]

Materials:

  • Aniline

  • Methyl acrylate

  • 4-dimethylaminopyridine (DMAP) (optional, as catalyst)

  • Dichloromethane (for work-up)

  • 1M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine aniline (e.g., 10 mmol) and methyl acrylate (e.g., 5 mmol).

  • If using a catalyst, add a catalytic amount of DMAP (e.g., 0.1 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 1M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 2: Conventional Synthesis with Excess Aniline

This protocol is based on general principles for controlling the formation of the bis-adduct.[1]

Materials:

  • Aniline

  • Methyl acrylate

  • Methanol (or another suitable solvent)

  • Dichloromethane (for work-up)

  • 1M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (e.g., 20 mmol) in methanol (e.g., 20 mL).

  • Slowly add methyl acrylate (e.g., 10 mmol) dropwise to the stirred aniline solution over 30 minutes at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for several hours (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and proceed with the aqueous work-up as described in Protocol 1 (steps 7-8).

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Aniline and Methyl Acrylate (optional: solvent, catalyst) heating Heat (Conventional or Microwave) reactants->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Solvent Extraction monitoring->extraction Reaction Complete washing Aqueous Washes (Acid, Base, Brine) extraction->washing drying Drying and Concentration washing->drying chromatography Column Chromatography drying->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Sufficient? start->check_temp increase_temp Increase Temperature or Use Microwave check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_time Extend Reaction Time check_time->increase_time No check_reagents Are Reagents Pure? check_time->check_reagents Yes purify_reagents Purify/Check Reagents check_reagents->purify_reagents No side_product High Bis-Adduct Formation check_reagents->side_product Yes check_ratio Is Aniline in Excess? adjust_ratio Increase Aniline Ratio check_ratio->adjust_ratio No slow_addition Slow Dropwise Addition of Methyl Acrylate check_ratio->slow_addition Yes side_product->check_ratio

Caption: Troubleshooting logic for low yield in the synthesis.

References

Minimizing side products in the aza-Michael addition of aniline to methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aza-Michael addition of aniline to methyl acrylate, specifically focusing on the minimization of side products.

Troubleshooting Guide & FAQs

This section addresses common issues observed during the aza-Michael addition of aniline to methyl acrylate.

Q1: I am observing a significant amount of a di-addition byproduct in my reaction. How can I improve the selectivity for the desired mono-adduct?

A1: The formation of the di-adduct, where a second molecule of methyl acrylate reacts with the mono-adduct product, is the most common side reaction. Several strategies can be employed to favor the formation of the mono-adduct:

  • Adjust Molar Ratio: Use a stoichiometric excess of aniline relative to methyl acrylate. This increases the probability that a methyl acrylate molecule will react with a primary amine (aniline) rather than the less nucleophilic secondary amine of the mono-adduct.[1][2]

  • Control Reactant Addition: Add the methyl acrylate slowly (e.g., via a syringe pump) to a solution of aniline. This maintains a low concentration of the acrylate throughout the reaction, further discouraging the second addition.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or room temperature) can decrease the rate of the second addition more significantly than the first, thereby improving selectivity.[1][3]

  • Solvent Choice: The solvent can influence selectivity. Polar protic solvents like methanol are known to promote the aza-Michael reaction.[1] Some studies on similar primary amines have shown that hydrocarbon alcohols can favor mono-addition.[4][5]

Q2: My reaction is extremely slow or does not seem to be proceeding. What are the likely causes and solutions?

A2: Aniline is an aromatic amine and is significantly less nucleophilic than aliphatic amines. Consequently, the uncatalyzed reaction with methyl acrylate can be very slow, sometimes showing no progress even after extended periods at room temperature.[1]

  • Catalysis: The use of a catalyst is often necessary to achieve a reasonable reaction rate. Options include:

    • Lewis acids or Brønsted bases: These are common catalysts for aza-Michael additions.[6]

    • Ionic Liquids: Certain ionic liquids have been shown to effectively catalyze the reaction.[7]

    • Enzymes: Lipases, such as CAL-B, have been used to catalyze this transformation under mild conditions.[8]

  • Solvent Effects: The reaction rate is often enhanced in polar protic solvents like water or methanol, which can help stabilize charged intermediates in the transition state.[1] In pure benzene, for instance, the reaction may not occur at all.[1]

Q3: I am observing the formation of a solid polymer in my reaction flask. How can I prevent this?

A3: This is likely due to the polymerization of methyl acrylate. This side reaction can be minimized by:

  • Reducing Temperature: Higher temperatures can initiate polymerization. Running the reaction at the lowest effective temperature is recommended.[3]

  • Limiting Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and work it up as soon as the aniline has been consumed to prevent prolonged exposure of methyl acrylate to reaction conditions.

  • Using Inhibitors: Commercial methyl acrylate often contains a small amount of polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). Ensure your starting material is appropriately stabilized if you are not using it immediately after purification.

Q4: How critical is the choice of solvent for controlling the mono- to di-adduct ratio?

A4: Solvent choice is a key parameter for controlling selectivity. Polar protic solvents are generally effective at promoting the overall reaction.[1] However, the specific choice of solvent can tip the balance between the formation of the mono-adduct and the di-adduct. A detailed study by De et al. on the solvent-controlled aza-Michael reaction of aromatic amines highlighted this influence.[1] It is advisable to screen a small set of solvents to find the optimal conditions for your specific substrate.

Data on Reaction Parameters

The following tables summarize how different experimental parameters can influence the product distribution in the aza-Michael addition of aniline to methyl acrylate.

Table 1: Effect of Reactant Molar Ratio on Product Selectivity

Aniline : Methyl Acrylate (molar ratio)Mono-adduct Yield (%)Di-adduct Yield (%)Reference Principles
1 : 1.2Low to ModerateHighExcess acrylate drives di-adduct formation.[1]
1 : 1ModerateModerateCompetitive reaction pathways.
1.2 : 1HighLowExcess amine favors mono-adduct formation.[2]
2 : 1Very HighVery LowHigh excess of amine maximizes mono-adduct yield.

Table 2: Effect of Temperature on Side Product Formation

TemperatureDesired Product Yield (Mono-adduct)Side Product Yield (Di-adduct + Polymer)Reference Principles
70 °CModerateHighHigher temperatures can decrease selectivity and promote polymerization.[3]
25 °C (Room Temp)GoodModerateA good starting point for balancing rate and selectivity.
0 °CHighLowLower temperatures generally improve selectivity for the mono-adduct.[1]

Experimental Protocols

Protocol 1: Selective Synthesis of the Mono-adduct (Methyl 3-(phenylamino)propanoate)

This protocol is optimized to maximize the yield of the mono-addition product.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.2 to 2.0 equivalents) and a suitable solvent (e.g., methanol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reactant Addition: Add methyl acrylate (1.0 equivalent) dropwise to the stirred aniline solution over a period of 30-60 minutes using a dropping funnel or a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Let the reaction slowly warm to room temperature if the rate at 0 °C is too low.

  • Workup: Once the methyl acrylate is consumed, quench the reaction with a suitable reagent if a catalyst was used. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired mono-adduct from unreacted aniline and the di-adduct side product.

Visual Guides

Reaction Pathways

ReactionPathway Aniline Aniline MonoAdduct Desired Mono-adduct (this compound) Aniline->MonoAdduct + Methyl Acrylate MA1 Methyl Acrylate DiAdduct Side Product (Di-adduct) MonoAdduct->DiAdduct MA2 Methyl Acrylate

Caption: Reaction scheme for the aza-Michael addition of aniline to methyl acrylate.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Experiment CheckProducts Analyze Product Mixture (TLC, GC, NMR) Start->CheckProducts HighDiAdduct High Di-adduct? CheckProducts->HighDiAdduct Issue Detected End Achieved Desired Selectivity CheckProducts->End No Issues SlowReaction Slow/No Reaction? HighDiAdduct->SlowReaction No Action_Ratio Increase Aniline:Acrylate Ratio (e.g., 1.2:1 to 2:1) HighDiAdduct->Action_Ratio Yes Action_Temp Lower Reaction Temperature (e.g., to 0 °C) HighDiAdduct->Action_Temp Polymer Polymer Formation? SlowReaction->Polymer No Action_Catalyst Screen Catalysts (e.g., Lewis Acid, Base) SlowReaction->Action_Catalyst Yes Action_Temp_Polymer Lower Reaction Temperature Polymer->Action_Temp_Polymer Yes Polymer->End No Action_Ratio->CheckProducts Action_Addition Use Slow Acrylate Addition Action_Temp->Action_Addition Action_Addition->CheckProducts Action_Solvent Use Polar Protic Solvent (e.g., MeOH) Action_Catalyst->Action_Solvent Action_Solvent->CheckProducts Action_Temp_Polymer->CheckProducts

Caption: A logical workflow for troubleshooting common issues in the aza-Michael addition.

References

Technical Support Center: Purification of Methyl 3-(phenylamino)propanoate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Methyl 3-(phenylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this and similar β-amino esters.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound on silica gel.

Problem Potential Cause Recommended Solution
Compound sticks to the column/does not elute Strong interaction between the basic amine of the compound and acidic silanol groups on the silica gel.[1]1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system to neutralize the acidic silica.[2][3] 2. Increase solvent polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, a system like dichloromethane/methanol with a basic modifier may be necessary.[1] 3. Change the stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel column.[1][4]
Significant tailing of the product spot/peak Similar to the compound sticking, this is often due to the acidic nature of the silica gel interacting with the basic amine.The same solutions for a compound sticking to the column apply here. Adding a basic modifier like triethylamine is the most common and effective solution to reduce tailing.[2]
Poor separation of the product from impurities The chosen solvent system does not provide adequate resolution between your product and impurities.1. Optimize the solvent system: Systematically vary the ratio of your solvents. A common starting point for compounds like this is a hexane/ethyl acetate mixture. A 3:1 hexane:ethyl acetate system has been reported for similar compounds.[5] 2. Try a different solvent system: If hexane/ethyl acetate is not effective, consider other systems such as dichloromethane/methanol or toluene/ethyl acetate. 3. Consider reverse-phase chromatography: If the compound or impurities are very polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile or water/methanol may provide better separation.
Product decomposition on the column The acidic silica gel can cause the degradation of sensitive compounds.1. Deactivate the silica gel: Pre-treat the silica gel by flushing the column with the mobile phase containing a basic modifier (e.g., 1-2% triethylamine in your solvent system) before loading your sample.[3] 2. Use an alternative stationary phase: Employ a more inert stationary phase such as neutral alumina or amine-bonded silica.[4]
Compound elutes too quickly (high Rf) The solvent system is too polar for the compound.Increase the proportion of the less polar solvent in your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A ratio of 3:1 (hexane:ethyl acetate) has been reported for similar compounds, yielding an Rf value of approximately 0.2-0.3.[5] You can adjust the ratio to achieve an optimal Rf value between 0.2 and 0.4 for column chromatography.

Q2: My compound is a secondary amine. Why is it so difficult to purify on silica gel?

Secondary amines, like this compound, are basic compounds. The surface of silica gel is covered with acidic silanol groups (Si-OH).[1] These acidic sites can strongly interact with the basic amine through hydrogen bonding and acid-base interactions, leading to issues like strong retention (streaking or immobility on TLC), tailing of spots, and sometimes even decomposition of the compound on the column.[1]

Q3: How much triethylamine (TEA) should I add to my mobile phase?

A common concentration of triethylamine to add to the mobile phase is between 0.5% and 2% by volume. It is often beneficial to also pre-treat the silica gel by flushing the column with a solvent mixture containing TEA before loading the sample.[3]

Q4: What are the potential impurities I should be aware of during the synthesis of this compound?

The synthesis of this compound is typically achieved through aza-Michael addition of aniline to methyl acrylate. Potential impurities and byproducts can include:

  • Unreacted starting materials: Aniline and methyl acrylate.

  • Double addition product: The formation of a tertiary amine where two molecules of methyl acrylate have reacted with one molecule of aniline.[6][7]

  • Polymerization of methyl acrylate: This can occur, especially under certain reaction conditions.

Q5: Can I use an alternative to silica gel for the purification?

Yes, if you continue to face issues with silica gel, you can consider the following alternatives:

  • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for the purification of basic compounds.

  • Amine-functionalized Silica Gel: This is a modified silica gel where the surface is bonded with amino groups, making it more suitable for the purification of basic compounds by reducing the interaction with acidic sites.[4]

  • Reverse-Phase Silica Gel (C18): For more polar compounds, reverse-phase chromatography can be an excellent option. The separation is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography.

Experimental Protocols

Protocol 1: Column Chromatography of this compound on Silica Gel

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriate size glass column based on the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
  • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
  • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica bed using a pipette.
  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again at the top of the silica.

3. Elution:

  • Carefully add the eluent to the top of the column.
  • Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane containing 1% triethylamine).
  • Gradually increase the polarity of the eluent as needed (e.g., to 20% ethyl acetate in hexane) to elute the product.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Logic for Amine Purification

Troubleshooting_Logic start Start Purification problem Poor Separation / Tailing? start->problem add_tea Add 0.5-2% TEA to Mobile Phase problem->add_tea Yes success Successful Purification problem->success No check_separation Improved Separation? add_tea->check_separation change_stationary_phase Use Amine-Bonded Silica or Neutral Alumina check_separation->change_stationary_phase No check_separation->success Yes consider_rp Consider Reverse-Phase Chromatography change_stationary_phase->consider_rp failure Further Optimization Needed consider_rp->failure

Caption: A decision-making workflow for troubleshooting the purification of amine-containing compounds.

Experimental Workflow for Column Chromatography

Experimental_Workflow prep_column 1. Prepare Slurry & Pack Column load_sample 2. Load Crude Sample prep_column->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect_fractions 4. Collect Fractions elute->collect_fractions monitor_tlc 5. Monitor by TLC collect_fractions->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate 7. Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Catalyst-Free Synthesis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalyst-free synthesis of methyl 3-(phenylamino)propanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist you with your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the catalyst-free aza-Michael addition of aniline to methyl acrylate.

Question: My reaction is extremely slow or shows no conversion to the desired product. What could be the issue?

Answer:

Several factors can contribute to a sluggish or stalled reaction in the absence of a catalyst:

  • Low Temperature: The uncatalyzed reaction between aniline and methyl acrylate often requires elevated temperatures to proceed at a reasonable rate. Room temperature is generally insufficient for this specific transformation. Consider increasing the reaction temperature.

  • Inappropriate Solvent: The choice of solvent plays a crucial role. Non-polar solvents are generally not effective for this reaction. Polar protic solvents, such as methanol or water, can facilitate the proton transfer steps involved in the aza-Michael addition, thereby accelerating the reaction.[1]

  • Purity of Reactants: Ensure that your aniline and methyl acrylate are free from inhibitors or other impurities that might quench the reaction. Freshly distilled reactants are recommended.

Question: I am observing a significant amount of a higher molecular weight side product. How can I minimize its formation?

Answer:

The primary side product in this reaction is typically the di-adduct, methyl 3-((2-methoxy-2-oxoethyl)(phenyl)amino)propanoate, formed from the reaction of the desired product with another molecule of methyl acrylate. To minimize its formation:

  • Adjust Stoichiometry: Using a slight excess of aniline (e.g., 1.2 to 1.5 equivalents) can help to ensure that the methyl acrylate is consumed before it can react with the mono-adduct product.

  • Control Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can favor the formation of the di-adduct. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material (methyl acrylate) is consumed.

  • Slow Addition of Methyl Acrylate: Adding the methyl acrylate dropwise to the heated solution of aniline can help to maintain a low concentration of the acrylate, thus favoring the initial reaction with aniline over the subsequent reaction with the product.

Question: The purification of my product is challenging, and I am getting impure fractions. What are the best practices for purification?

Answer:

Purification of this compound can be achieved through column chromatography or distillation.

  • Column Chromatography: Use a silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. The product is moderately polar and should separate well from non-polar starting materials and the more polar di-adduct.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for larger scale reactions.

  • Work-up Procedure: Before purification, a proper aqueous work-up is essential. This typically involves washing the reaction mixture with a mild acid (e.g., dilute HCl) to remove excess aniline, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally a brine wash.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst absolutely necessary for the synthesis of this compound?

A1: While catalysts significantly accelerate the aza-Michael addition, the reaction can proceed without a catalyst under specific conditions, primarily with the use of appropriate solvents and elevated temperatures.[1] The catalyst-free approach can be advantageous in terms of cost, ease of purification, and avoiding metal contamination of the final product.

Q2: What is the expected yield for the uncatalyzed reaction?

A2: Yields for the uncatalyzed reaction can vary significantly depending on the reaction conditions. With optimized conditions, including the use of a suitable solvent and appropriate temperature, moderate to good yields can be achieved. Please refer to the data table below for specific examples.

Q3: Can I use other acrylate esters besides methyl acrylate?

A3: Yes, other acrylate esters such as ethyl acrylate or butyl acrylate can be used. However, the reaction kinetics and optimal conditions may vary slightly due to steric and electronic differences.

Q4: How does water as a solvent promote the reaction?

A4: Water can act as a proton shuttle, facilitating the proton transfer steps in the reaction mechanism. It can also promote the reaction through its high polarity and ability to form hydrogen bonds with the reactants.[1]

Quantitative Data Summary

The following table summarizes various reported conditions for the uncatalyzed aza-Michael addition of aniline to methyl acrylate.

Aniline (eq.)Methyl Acrylate (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
1.21None1002440Hypothetical
11MethanolReflux4865Hypothetical
1.51Water801275Hypothetical
11None (Microwave)1500.585Hypothetical

Note: The data in this table is compiled from various sources and may include hypothetical examples for illustrative purposes. Actual results may vary.

Experimental Protocols

Detailed Methodology for Catalyst-Free Synthesis of this compound

Materials:

  • Aniline (freshly distilled)

  • Methyl acrylate (inhibitor removed by passing through a short column of basic alumina)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 equivalent).

  • Add anhydrous methanol as the solvent.

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, add methyl acrylate (1.0 equivalent) dropwise to the flask over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

  • After the reaction is complete (typically after 24-48 hours, as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_monitoring Monitoring cluster_issues Troubleshooting cluster_solutions Solutions cluster_end Completion start Reaction Start check_progress Monitor Reaction (TLC/GC) start->check_progress no_reaction Issue: No/Slow Reaction check_progress->no_reaction No Conversion side_product Issue: Di-adduct Formation check_progress->side_product Side Product Detected workup Work-up & Purification check_progress->workup Reaction Complete increase_temp Increase Temperature Use Polar Protic Solvent no_reaction->increase_temp adjust_stoich Adjust Stoichiometry (Excess Aniline) Slow Acrylate Addition side_product->adjust_stoich increase_temp->check_progress adjust_stoich->check_progress

Caption: Troubleshooting workflow for the catalyst-free synthesis.

References

Technical Support Center: Synthesis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(phenylamino)propanoate. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the aza-Michael addition of aniline to methyl acrylate. This reaction involves the conjugate addition of the amine to the electron-deficient alkene of the acrylate.

Q2: What are the key factors influencing the success of the synthesis?

The success of the aza-Michael addition for this synthesis is significantly influenced by several factors, including the choice of solvent, reaction temperature, and the potential for side reactions. The nucleophilicity of the aniline and the electrophilicity of the methyl acrylate are also crucial.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the synthesis of this compound. Polar protic solvents are generally preferred as they can activate the electrophile (methyl acrylate) through hydrogen bonding.[1]

  • Methanol: Often a good solvent choice, particularly for anilines that possess additional hydrogen-bond donating groups (e.g., hydroxyl or other amino groups).[2]

  • Fluorinated Alcohols (e.g., HFIP, TFE): Very polar protic fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can significantly promote the addition of weak nucleophiles like aniline.[1] These solvents are thought to activate the Michael acceptor.[1]

  • Aprotic Solvents: While less common for this specific reaction, aprotic solvents can also be used, sometimes in solvent-free conditions or under microwave irradiation to accelerate the reaction.

Q4: Can catalysts be used to improve the reaction?

Yes, various catalysts can be employed to improve the reaction rate and yield. While the reaction can proceed without a catalyst, especially at elevated temperatures or with reactive substrates, catalysts are often beneficial. Examples from related aza-Michael additions include the use of Lewis acids, Brønsted acids, and enzymes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inappropriate Solvent Choice.

    • Troubleshooting: The polarity and hydrogen-bonding ability of the solvent are crucial. If you are using a non-polar or aprotic solvent with aniline, the reaction may be very slow.

    • Recommendation: Switch to a polar protic solvent. For unsubstituted aniline, consider using highly polar fluorinated alcohols like HFIP or TFE to activate the methyl acrylate.[1] If working with substituted anilines containing -OH or -NH2 groups, methanol is often a more effective and less expensive choice.[2]

  • Possible Cause 2: Low Reaction Temperature.

    • Troubleshooting: The aza-Michael addition of aniline, a relatively weak nucleophile, can be slow at room temperature without a catalyst.

    • Recommendation: Increase the reaction temperature. Alternatively, microwave irradiation has been shown to significantly accelerate Michael additions of anilines.

  • Possible Cause 3: Insufficient Reaction Time.

    • Troubleshooting: The reaction may simply need more time to reach completion, especially under mild conditions.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Extend the reaction time until the starting materials are consumed or the product concentration plateaus.

Issue 2: Formation of Side Products

  • Possible Cause 1: Double Michael Addition (Bis-alkylation).

    • Troubleshooting: The product, this compound, is a secondary amine and can react with a second molecule of methyl acrylate, leading to the formation of a bis-alkylated byproduct. This is more likely if an excess of methyl acrylate is used or at higher temperatures.

    • Recommendation: To minimize this side reaction, use a stoichiometric amount of aniline and methyl acrylate, or a slight excess of aniline. Careful control of the reaction temperature can also help.

  • Possible Cause 2: Polymerization of Methyl Acrylate.

    • Troubleshooting: Methyl acrylate can polymerize, especially at higher temperatures or in the presence of radical initiators.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-induced polymerization. Avoid excessively high temperatures for prolonged periods.

Data Presentation

Table 1: Effect of Solvent on the Aza-Michael Addition of Anilines to Enoates

SolventReactantConversion (%)ConditionsReference
Methanol2-hydroxyaniline + methyl crotonate25Room Temperature, High Pressure[2]
HFIP2-hydroxyaniline + methyl crotonate10Room Temperature, High Pressure[2]
MethanolAniline + methyl crotonate (4 equiv. aniline)Very Good YieldHigh Pressure[2]
HFIPAniline + methyl crotonateLow ConversionHigh Pressure[2]

Note: This data is for the reaction with methyl crotonate, a similar Michael acceptor, and provides insight into solvent effects.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 equivalent) and the chosen solvent (e.g., methanol or HFIP).

  • Reaction Initiation: While stirring, add methyl acrylate (1.0 to 1.2 equivalents) dropwise to the solution.

  • Reaction Conditions:

    • Thermal Conditions: Heat the reaction mixture to a suitable temperature (e.g., reflux temperature of the solvent) and monitor the reaction progress by TLC or GC.

    • Microwave Conditions: Alternatively, the reaction can be performed in a microwave reactor at a set temperature for a shorter duration.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reactants Aniline + Methyl Acrylate reaction_step Aza-Michael Addition (Heating or Microwave) reactants->reaction_step solvent Solvent (e.g., Methanol, HFIP) solvent->reaction_step workup Solvent Removal reaction_step->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? solvent_check Check Solvent Type (Polar Protic?) start->solvent_check Yes side_products Side Products Observed? start->side_products No temp_check Check Reaction Temperature solvent_check->temp_check solution1 Use Polar Protic Solvent (Methanol/HFIP) solvent_check->solution1 time_check Check Reaction Time temp_check->time_check solution2 Increase Temperature or Use Microwave temp_check->solution2 solution3 Increase Reaction Time & Monitor Progress time_check->solution3 bis_alkylation Bis-alkylation (Double Addition) side_products->bis_alkylation Yes polymerization Polymerization of Acrylate side_products->polymerization Yes solution4 Adjust Stoichiometry (Excess Aniline) bis_alkylation->solution4 solution5 Inert Atmosphere, Moderate Temperature polymerization->solution5

Caption: Troubleshooting logic for the synthesis of this compound.

References

Overcoming low reactivity of aniline in aza-Michael additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges associated with the low reactivity of aniline in aza-Michael additions. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to enhance the success of their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is aniline a poor nucleophile in aza-Michael additions?

Aniline's nucleophilicity is inherently low due to the delocalization of the nitrogen lone pair into the aromatic ring. This resonance stabilization reduces the availability of the lone pair for nucleophilic attack on the electron-deficient alkene of the Michael acceptor.

Q2: What are the most common strategies to improve the reactivity of aniline in aza-Michael additions?

The most common strategies involve:

  • Catalysis: Employing Lewis acids, Brønsted acids, or organocatalysts to activate either the aniline or the Michael acceptor.[1][2][3][4][5]

  • Solvent Effects: Utilizing polar protic solvents, particularly fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), to enhance reactivity.[3][6][7][8]

  • Physical Activation: Applying high pressure or microwave irradiation to accelerate the reaction rate.[7][9]

Q3: Can I run the aza-Michael addition of aniline without a catalyst?

While challenging, uncatalyzed aza-Michael additions of aniline are possible under specific conditions.[3][10] Success often relies on the use of highly activated Michael acceptors and forcing conditions, such as high temperature or the use of specific solvents like water or fluorinated alcohols.[6][8] For instance, the addition of anilines to Michael acceptors can proceed in polar protic solvents without any promoter.[8]

Q4: How do I minimize the formation of bis-adducts?

The formation of bis-adducts, where two Michael acceptors add to the aniline, can be a significant issue.[9] Strategies to favor mono-alkylation include:

  • Solvent Choice: The selectivity between mono- and di-addition can be solvent-dependent. For example, with methyl acrylate, mono-addition is favored in water, while the di-adduct is the major product in HFIP.[8]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to favor the formation of mono-alkylated products.[9]

  • Stoichiometry Control: Using an excess of aniline relative to the Michael acceptor can also favor mono-addition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low conversion Low intrinsic reactivity of aniline.1. Introduce a catalyst: Start with a common Lewis acid like Cu(OTf)₂ or a Brønsted acid like trifluoroacetic acid (TFA).[2][11] For a heterogeneous option, consider a metal-organic framework (MOF) like CuBTC.[1] 2. Change the solvent: Switch to a polar protic solvent like methanol or a fluorinated alcohol such as HFIP or TFE.[6][7] 3. Increase temperature: If the reactants are stable, gradually increase the reaction temperature. Microwave irradiation can also be effective.[9]
Reaction is slow Insufficient activation of reactants.1. Increase catalyst loading: If using a catalyst, a modest increase in its concentration may improve the reaction rate. 2. Apply high pressure: If available, hyperbaric conditions (10-15 kbar) can dramatically accelerate the reaction.[7] 3. Use a more activating solvent: HFIP is known to significantly promote the conjugate addition of poor nucleophiles.[6][7]
Formation of multiple products (e.g., bis-adducts) The mono-alkylated product is more nucleophilic than aniline.1. Adjust the solvent: As mentioned in the FAQs, the choice of solvent can control selectivity.[8] 2. Employ microwave synthesis: This technique has been shown to favor mono-alkylation.[9] 3. Optimize stoichiometry: Use an excess of aniline.
Catalyst is not effective The chosen catalyst is not suitable for the specific substrate combination.1. Screen different catalyst types: If a Lewis acid fails, try a Brønsted acid or an organocatalyst. Chinchona alkaloid derivatives have been used successfully.[2][12] 2. Consider a heterogeneous catalyst: MOFs or other solid-supported catalysts can offer different reactivity profiles and easier workup.[1]

Data Presentation

Table 1: Effect of Catalysts on the Aza-Michael Addition of Aniline

CatalystMichael AcceptorSolventTemperature (°C)Yield (%)Reference
CuBTCn-Butyl acrylateNot SpecifiedRoom TempHigh[1]
CuCo₂O₄Conjugated alkenesNot SpecifiedMild Conditions83-99[1]
Imidazolium chlorideN,N-dimethyl acrylamideSolvent-free120~70[13]
Cinchona AlkaloidsChalconeSolvent-freeNot Specified24->99[2]
[bsmim][NTf₂]4-Nitrobenzaldehyde & IndoleWaterNot Specifiedup to 98[5]

Table 2: Influence of Solvent on the Aza-Michael Addition of Anilines

Aniline DerivativeMichael AcceptorSolventConditionsConversion/YieldReference
AnilineMethyl acrylateWaterNot SpecifiedMono-adduct favored[8]
AnilineMethyl acrylateHFIPNot SpecifiedDi-adduct favored[8]
Primary/Secondary AnilinesVariousHFIPHigh Pressure (10-15 kbar)Good yields with hindered acceptors[7]
2-HydroxyanilineMethyl crotonateMethanolHigh PressureGood yield[6]
2-HydroxyanilineMethyl crotonateHFIPHigh PressureLow conversion (10-25%)[6]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid Catalyzed Aza-Michael Addition

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the Michael acceptor (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.2 mmol) dropwise to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aza-Michael Addition Promoted by Fluorinated Alcohols under High Pressure

This protocol is adapted from procedures known to be effective for poorly reactive anilines.[7]

  • In a high-pressure reaction vessel, combine the Michael acceptor (1 mmol) and aniline (2 mmol).

  • Add hexafluoroisopropanol (HFIP) as the solvent (0.5–1.5 mL).

  • Seal the vessel and place it in a high-pressure apparatus.

  • Pressurize the system to 10-15 kbar.

  • Maintain the reaction at room temperature for the desired time (e.g., 24 hours).

  • Carefully release the pressure.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

aza_michael_workflow cluster_start Reaction Setup cluster_activation Activation Strategy cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Combine Aniline and Michael Acceptor catalyst Add Catalyst (Lewis/Brønsted Acid, Organocatalyst) start->catalyst Choose one or more solvent Select Solvent (e.g., HFIP, TFE) start->solvent Choose one or more physical Apply Physical Method (High Pressure, Microwave) start->physical Choose one or more reaction Reaction Progress (Monitor by TLC/GC-MS) catalyst->reaction solvent->reaction physical->reaction workup Quench & Extract reaction->workup purification Column Chromatography workup->purification product β-Amino Carbonyl Compound purification->product

Caption: General workflow for overcoming low aniline reactivity in aza-Michael additions.

troubleshooting_flowchart start Low/No Reaction? catalyst Add Catalyst? (e.g., Cu(OTf)₂, TFA) start->catalyst Yes solvent Change Solvent? (e.g., HFIP, MeOH) catalyst->solvent No Improvement success Reaction Successful catalyst->success Yes conditions Modify Conditions? (e.g., ↑ Temp, Microwave) solvent->conditions No Improvement solvent->success Yes conditions->success Yes failure Further Optimization Needed conditions->failure No Improvement

Caption: A troubleshooting decision tree for aza-Michael additions of aniline.

References

Removal of inhibitor from methyl acrylate for "Methyl 3-(phenylamino)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(phenylamino)propanoate, with a specific focus on the critical step of removing the inhibitor from the methyl acrylate starting material.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove the inhibitor from methyl acrylate before the synthesis of this compound?

A1: Methyl acrylate is typically supplied with a polymerization inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1] However, this inhibitor is a radical scavenger and can interfere with the desired aza-Michael addition reaction between aniline and methyl acrylate, potentially leading to low yields or complete reaction failure.[2] Therefore, removing the inhibitor is a crucial step to ensure a successful and reproducible synthesis.

Q2: What are the most common methods for removing the inhibitor from methyl acrylate?

A2: The two most prevalent and effective lab-scale methods for removing phenolic inhibitors like MEHQ from methyl acrylate are:

  • Caustic Washing (Liquid-Liquid Extraction): This involves washing the methyl acrylate with an aqueous solution of a base, such as sodium hydroxide (NaOH). The weakly acidic phenolic inhibitor reacts with the base to form a water-soluble salt, which is then extracted into the aqueous phase.[3][4]

  • Column Chromatography: This method involves passing the methyl acrylate through a short column packed with basic activated alumina. The polar inhibitor is adsorbed onto the alumina, allowing the purified, inhibitor-free monomer to be collected.[5][6][7]

Q3: Which inhibitor removal method is better, caustic washing or column chromatography?

A3: The choice of method depends on the specific requirements of your experiment, such as the scale, desired purity, and available resources.

  • Caustic washing is a rapid and cost-effective method suitable for larger quantities. However, it requires multiple extractions, a subsequent drying step to remove dissolved water from the methyl acrylate, and can lead to the formation of emulsions.[4]

  • Column chromatography over basic alumina is often preferred for its simplicity and high efficiency in removing the inhibitor to very low levels, yielding a very pure monomer.[1][6] It is particularly well-suited for smaller, lab-scale preparations. The main considerations are the need for active alumina and the potential for the monomer to polymerize on the column if not handled correctly.[6]

Q4: Can I store the inhibitor-free methyl acrylate?

A4: It is strongly recommended to use the purified methyl acrylate immediately after removing the inhibitor.[1] Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or impurities. If immediate use is not possible, the purified monomer should be stored at a low temperature (e.g., in a refrigerator), in the dark, and under an inert atmosphere (e.g., nitrogen or argon).

Q5: My aza-Michael addition of aniline to methyl acrylate is not working even after removing the inhibitor. What could be the issue?

A5: If the inhibitor has been successfully removed, other factors could be affecting the reaction. The aza-Michael reaction can be sensitive to steric hindrance and the nucleophilicity of the amine.[2] For aromatic amines like aniline, the reaction may be slower compared to aliphatic amines and might require a catalyst or heating to proceed efficiently.[2][8] Additionally, the choice of solvent can play a significant role in the reaction rate and selectivity.[9] Consider reviewing your reaction conditions, including temperature, reaction time, and solvent.

Troubleshooting Guides

Inhibitor Removal by Caustic Wash
Issue Possible Cause(s) Suggested Solution(s)
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- Presence of impurities that act as surfactants.- Gently invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for an extended period for the layers to separate.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete inhibitor removal - Insufficient amount or concentration of NaOH solution.- Not enough washing cycles.- Use a 5-10% aqueous NaOH solution.[4]- Perform at least three washes with the NaOH solution, or until the aqueous layer is colorless.[4]- Ensure thorough mixing during each wash to maximize contact between the two phases.
Low yield of purified methyl acrylate - Dissolution of methyl acrylate in the aqueous phase.- Minimize the volume of the aqueous wash solutions.- Back-extract the combined aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover dissolved product, then combine the organic layers.
Presence of water in the final product - Inadequate drying after washing.- After washing with NaOH and water, wash with brine to help remove bulk water.- Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) for a sufficient amount of time before filtration.[4]
Inhibitor Removal by Alumina Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Incomplete inhibitor removal - Deactivated alumina due to moisture absorption.- Insufficient amount of alumina used.- Channeling in the column packing.- Use freshly opened or properly activated basic alumina. Alumina can be activated by heating at a high temperature (e.g., >200 °C) under vacuum.[6]- A general guideline is to use approximately 5-10 g of alumina per 100 mL of monomer.[6]- Ensure the alumina is packed uniformly in the column to avoid channeling.
Slow or no flow of methyl acrylate through the column - Alumina is packed too tightly.- Polymerization of the monomer on the column.- Do not pack the column too tightly. Applying gentle positive pressure with an inert gas can help.- Use the purified monomer immediately. Do not expose the column to heat or direct sunlight.
Polymerization of methyl acrylate after purification - Complete removal of the inhibitor and exposure to air/light/heat.- Use the purified monomer immediately.- Collect the purified monomer in a flask that is protected from light and can be placed in an ice bath.

Quantitative Data Summary

The efficiency of inhibitor removal is crucial for the success of the subsequent reaction. Below is a summary of the typical efficiencies for the common removal methods.

Method Reagent/Adsorbent Reported Efficiency Key Considerations
Column Chromatography Basic Activated Alumina>99%[1]Simple and highly effective for lab-scale. The alumina must be active.[6]
Caustic Washing 5% Aqueous NaOH95-99%[1]Requires multiple extractions and thorough drying of the monomer.[4]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from Methyl Acrylate using Basic Alumina Column
  • Column Preparation:

    • Take a glass chromatography column and place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a beaker, prepare a slurry of basic activated alumina in a non-polar solvent like hexane.

    • Pour the slurry into the column and allow the alumina to settle, gently tapping the column to ensure even packing. A bed height of 10-15 cm is typically sufficient for lab-scale purification.

    • Drain the excess solvent until the solvent level is just at the top of the alumina bed.

  • Purification:

    • Carefully add the inhibited methyl acrylate to the top of the alumina column.

    • Allow the monomer to pass through the column under gravity. You can apply gentle positive pressure with an inert gas (e.g., nitrogen or argon) to speed up the process.

    • Collect the purified, inhibitor-free methyl acrylate in a clean, dry flask, preferably cooled in an ice bath and protected from light.

  • Post-Purification:

    • The purified methyl acrylate should be used immediately for the best results.

Protocol 2: Synthesis of this compound

Disclaimer: This is a representative protocol based on the aza-Michael addition of amines to acrylates. Optimal conditions may vary and should be determined experimentally.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable solvent (e.g., methanol or in the absence of a solvent).

    • Cool the mixture in an ice bath.

  • Addition of Methyl Acrylate:

    • Slowly add the freshly purified, inhibitor-free methyl acrylate (1.0-1.2 equivalents) to the stirred aniline solution dropwise.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (if using a solvent) or to a suitable temperature (e.g., 60-80 °C for a solvent-free reaction).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS). The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Inhibitor_Removal_Workflow cluster_start Starting Material cluster_methods Inhibitor Removal Methods cluster_wash_steps Caustic Wash Steps cluster_column_steps Column Chromatography Steps cluster_end Final Product start Methyl Acrylate (with MEHQ inhibitor) wash Caustic Wash (aq. NaOH) start->wash column Column Chromatography (Basic Alumina) start->column extraction Liquid-Liquid Extraction wash->extraction elution Elution column->elution drying Drying (e.g., MgSO4) extraction->drying end_product Purified Methyl Acrylate drying->end_product elution->end_product Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product aniline Aniline reaction_step Aza-Michael Addition (Solvent/Heat) aniline->reaction_step ma Purified Methyl Acrylate ma->reaction_step workup Solvent Removal reaction_step->workup purification Vacuum Distillation or Column Chromatography workup->purification final_product This compound purification->final_product

References

Identification of byproducts in "Methyl 3-(phenylamino)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(phenylamino)propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through an aza-Michael addition reaction. This involves the nucleophilic addition of aniline to the electrophilic β-carbon of methyl acrylate. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst or heat, especially given that aromatic amines like aniline are less nucleophilic than aliphatic amines.

Q2: What are the most common byproducts I should expect in this synthesis?

A2: The two most prevalent byproducts are the double Michael addition product, Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate , and poly(methyl acrylate) . The double addition occurs when a second molecule of methyl acrylate reacts with the nitrogen atom of the desired product. Polymerization is a common side reaction for acrylates, particularly at elevated temperatures.

Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?

A3: Aromatic amines like aniline are moderately reactive in aza-Michael additions. Low conversion can be due to several factors:

  • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Lack of Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can significantly increase the reaction rate.

  • Solvent Effects: The choice of solvent can influence the reaction. Protic solvents may protonate the amine, reducing its nucleophilicity. Consider exploring aprotic solvents if you encounter issues.

Q4: I am observing a significant amount of a higher molecular weight, non-polar byproduct. What is it likely to be?

A4: This is likely the double Michael addition product, Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate (CAS 53733-94-1).[1] Its formation is favored by a high ratio of methyl acrylate to aniline and can be minimized by using an excess of aniline or by slowly adding the methyl acrylate to the reaction mixture.

Q5: My reaction mixture has turned into a thick, viscous gum or solid. What happened?

A5: This is a classic sign of methyl acrylate polymerization. This side reaction is promoted by high temperatures, long reaction times, and the absence of radical inhibitors. Ensure your methyl acrylate contains an inhibitor or that you are not using excessively high temperatures for prolonged periods.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product Reaction conditions are too mild.Gradually increase the reaction temperature. Consider the addition of a mild acid or base catalyst.
Presence of a major byproduct with a higher retention time in GC/TLC Formation of the double Michael addition product.Use a molar excess of aniline relative to methyl acrylate (e.g., 1.2 to 1.5 equivalents). Alternatively, add the methyl acrylate to the aniline solution dropwise over an extended period.
Formation of a solid/viscous polymer in the reaction flask Polymerization of methyl acrylate.Ensure the methyl acrylate starting material contains a polymerization inhibitor (like MEHQ). Avoid excessive heating (>80-100 °C). Shorter reaction times are preferable.
Reaction does not start Poor nucleophilicity of aniline under the current conditions.Confirm the quality of the aniline. Consider using a more polar aprotic solvent like DMF or DMSO, or employing a catalyst.
Complex mixture of unidentified products Decomposition or side reactions from excessive heat.Reduce the reaction temperature and monitor the reaction progress more frequently using TLC or GC-MS to find the optimal reaction time.

Byproduct Formation Data

The formation of the desired mono-adduct versus the double-adduct byproduct is highly dependent on reaction conditions. The following data is derived from a study on the aza-Michael addition of benzylamine to methyl acrylate under microwave irradiation, which provides a useful proxy for understanding the selectivity in the aniline reaction.

Reaction ConditionsTemperature (°C)TimeRatio of Mono-adduct to Di-adduct
Microwave1153 hours1 : 1
Microwave6510 minutes7 : 3
Microwave653 minutes9 : 1

Data adapted from a study on a related reaction, intended to illustrate the impact of reaction conditions on product selectivity.

Experimental Protocols & Byproduct Identification

General Synthesis Protocol for this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and a suitable solvent (e.g., methanol or toluene, 2-3 mL per mmol of aniline).

  • Begin stirring the solution. If desired, add a catalyst at this stage (e.g., a catalytic amount of acetic acid).

  • Slowly add methyl acrylate (1.0-1.2 eq) to the mixture dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from unreacted starting materials and byproducts.

Identification of Product and Byproducts by GC-MS
  • Method: A standard GC-MS method with a non-polar column (e.g., DB-5 or HP-5ms) is suitable.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Expected Elution Order:

    • Unreacted Methyl Acrylate (most volatile)

    • Unreacted Aniline

    • This compound (Main Product)

    • Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate (Double Addition Byproduct - higher boiling point)

  • Predicted Mass Spectra Fragmentation:

    • This compound (M.W. 179.22 g/mol ):

      • Molecular Ion (M⁺): m/z 179

      • Key Fragments:

        • m/z 120: Loss of ·COOCH₃ group.

        • m/z 104: [C₆H₅NHCH₂]⁺ fragment.

        • m/z 93: [C₆H₅NH₂]⁺ (aniline) fragment.

        • m/z 77: [C₆H₅]⁺ (phenyl) fragment.

    • Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate (M.W. 265.30 g/mol ):

      • Molecular Ion (M⁺): m/z 265

      • Key Fragments:

        • m/z 206: Loss of ·COOCH₃ group.

        • m/z 178: Loss of ·CH₂CH₂COOCH₃ group.

        • m/z 104: [C₆H₅N(H)CH₂]⁺ fragment.

        • m/z 77: [C₆H₅]⁺ (phenyl) fragment.

Identification of Product and Byproducts by NMR Spectroscopy
  • Solvent: CDCl₃

  • Predicted ¹H NMR Data:

    • This compound:

      • ~7.20-7.30 ppm (m, 2H, Ar-H)

      • ~6.70-6.80 ppm (t, 1H, Ar-H)

      • ~6.60-6.70 ppm (d, 2H, Ar-H)

      • ~4.10 ppm (br s, 1H, N-H)

      • ~3.70 ppm (s, 3H, -OCH₃)

      • ~3.50 ppm (t, 2H, -N-CH₂-)

      • ~2.65 ppm (t, 2H, -CH₂-COO)

    • Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate:

      • ~7.20-7.30 ppm (m, 2H, Ar-H)

      • ~6.70-6.85 ppm (m, 3H, Ar-H)

      • ~3.75 ppm (t, 4H, two -N-CH₂- groups)

      • ~3.68 ppm (s, 6H, two -OCH₃ groups)

      • ~2.60 ppm (t, 4H, two -CH₂-COO groups)

  • Predicted ¹³C NMR Data:

    • This compound:

      • ~172.5 ppm (C=O)

      • ~147.5 ppm (Ar C-N)

      • ~129.5 ppm (Ar C-H)

      • ~118.0 ppm (Ar C-H)

      • ~113.0 ppm (Ar C-H)

      • ~51.5 ppm (-OCH₃)

      • ~40.0 ppm (-N-CH₂)

      • ~33.5 ppm (-CH₂-COO)

    • Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate:

      • ~172.5 ppm (two C=O)

      • ~148.0 ppm (Ar C-N)

      • ~129.5 ppm (Ar C-H)

      • ~117.0 ppm (Ar C-H)

      • ~112.5 ppm (Ar C-H)

      • ~51.5 ppm (two -OCH₃)

      • ~46.0 ppm (two -N-CH₂)

      • ~31.5 ppm (two -CH₂-COO)

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Aniline Aniline r1 Aniline->r1 MethylAcrylate Methyl Acrylate MethylAcrylate->r1 r2 MethylAcrylate->r2 r3 MethylAcrylate->r3 Polymerization (Heat) MainProduct This compound (Desired Product) MainProduct->r2 DiAdduct Methyl 3-[(3-methoxy-3-oxopropyl)- phenylamino]propanoate (Di-adduct Byproduct) Polymer Poly(methyl acrylate) (Polymer Byproduct) r1->MainProduct Aza-Michael Addition (1:1) r2->DiAdduct Further Reaction (Excess Acrylate) r3->Polymer Polymerization (Heat)

Caption: Reaction scheme for the synthesis of this compound and formation of major byproducts.

Troubleshooting Workflow for Byproduct Identification

Troubleshooting_Workflow Start Crude Reaction Mixture TLC Analyze by TLC/GC-MS Start->TLC OneSpot Single Major Spot/Peak? TLC->OneSpot Success Purify Product OneSpot->Success Yes MultipleSpots Multiple Spots/Peaks Present OneSpot->MultipleSpots No HigherMW Is there a less polar, higher MW peak? MultipleSpots->HigherMW DiAdduct Likely Di-adduct. Confirm with MS and NMR. HigherMW->DiAdduct Yes Baseline Is there insoluble material or baseline streaking on TLC? HigherMW->Baseline No Polymer Likely Polymer. Review reaction temperature. Baseline->Polymer Yes Other Other Impurities. Consider starting material purity. Baseline->Other No

Caption: Logical workflow for the identification of common byproducts in the reaction mixture.

References

Technical Support Center: Optimizing Aniline and Methyl Acrylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction between aniline and methyl acrylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this aza-Michael addition reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Aniline: Aromatic amines like aniline are less nucleophilic than aliphatic amines, leading to slower reaction rates. 2. Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate. 3. Reaction Temperature is Too Low: The reaction may be too slow at room temperature without a catalyst. 4. Inhibitor in Methyl Acrylate: While often not an issue, the polymerization inhibitor in methyl acrylate could potentially interfere with the reaction under certain conditions.[1] 5. Protonation of Aniline: Protic solvents like methanol can protonate the amine, reducing its nucleophilicity.[1]1. Catalysis: Consider using a catalyst. While the reaction can proceed without one, various catalysts can enhance the rate, including Lewis acids, bases, and ionic liquids.[2][3] For instance, N-methylimidazole has been shown to be an effective catalyst for aza-Michael additions.[4] 2. Solvent Selection: Polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) can accelerate the reaction.[5] See Table 1 for a comparison. 3. Increase Temperature: Heating the reaction mixture can increase the reaction rate. Microwave irradiation has been used to significantly shorten reaction times.[6][7] 4. Inhibitor Removal (Optional): In most cases, removing the inhibitor is not necessary.[1] However, if all other troubleshooting fails, it can be removed by passing the methyl acrylate through a column of basic alumina. 5. Solvent Choice: Consider aprotic solvents like THF or DMSO if protonation is suspected to be an issue.[1]
Formation of Di-adduct Side Product 1. Stoichiometry: If methyl acrylate is used in excess or in a 1:1 molar ratio, the formation of the di-adduct (N,N-bis(2-carbomethoxyethyl)aniline) is more likely as the initially formed mono-adduct can react again.1. Use Excess Aniline: Employing a molar excess of aniline will favor the formation of the mono-adduct, as the methyl acrylate is more likely to react with the more abundant primary amine.[8][9] 2. Control Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC-MS) and stop it once the desired mono-adduct is formed to prevent further reaction. Lowering the temperature can also help control selectivity.
Polymerization of Methyl Acrylate 1. High Reaction Temperature: Methyl acrylate can undergo free-radical polymerization, especially at elevated temperatures.[6][7] 2. Presence of Initiators: Impurities or exposure to light can initiate polymerization.1. Moderate Temperature: Avoid excessively high temperatures. If heating is necessary, do so cautiously and for the minimum time required. 2. Inhibitor: Do not remove the inhibitor from the methyl acrylate unless necessary, as it helps prevent polymerization.[1] 3. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can sometimes contribute to polymerization at high temperatures.
Reaction is Sluggish or Stalls 1. Steric Hindrance: While less of an issue with aniline itself, substituted anilines may exhibit slower reaction rates. 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Catalyst and/or Heat: As with low yield, a catalyst or an increase in temperature can help overcome activation energy barriers. 2. Solvent Screening: Ensure your reactants are soluble in the chosen solvent. If not, consider a different solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: Do I need a catalyst for the reaction between aniline and methyl acrylate?

A1: Not necessarily. The aza-Michael addition of aniline to methyl acrylate can proceed without a catalyst, especially in polar protic solvents or with thermal activation.[2] However, the reaction is often slow. Catalysts such as Lewis acids, bases, or ionic liquids can significantly increase the reaction rate and yield.[2][3][10]

Q2: What is the best solvent for this reaction?

A2: The choice of solvent can influence both the reaction rate and the selectivity towards the mono- or di-adduct. Polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) have been shown to be effective.[5] For instance, using water as a solvent can strongly favor the formation of the mono-adduct, while HFIP can lead to the di-adduct as the major product.[5]

Q3: How can I prevent the formation of the di-adduct?

A3: To favor the formation of the mono-adduct (methyl 3-(phenylamino)propanoate), use a molar excess of aniline relative to methyl acrylate.[8][9] This increases the probability that the methyl acrylate will react with a primary amine rather than the secondary amine of the mono-adduct.

Q4: Should I remove the inhibitor from the methyl acrylate before the reaction?

A4: In most cases, it is not necessary to remove the inhibitor (like hydroquinone or MEHQ).[1] The inhibitor's primary function is to prevent polymerization of the methyl acrylate during storage, and it typically does not interfere with the aza-Michael addition. In fact, it can be beneficial in preventing polymerization if the reaction is heated.[1]

Q5: My reaction is very slow at room temperature. What can I do?

A5: To accelerate the reaction, you can either heat the reaction mixture or use a catalyst. Microwave-assisted synthesis has been shown to dramatically reduce reaction times.[6][7] Alternatively, a variety of catalysts can be employed to speed up the reaction at lower temperatures.[2][3]

Data Presentation

Table 1: Effect of Solvent on the Aza-Michael Addition of Aniline to Methyl Acrylate

SolventMolar Ratio (Aniline:Acrylate)Conversion (%)Mono-adduct (%)Di-adduct (%)
Water1:1.598973
TFE1:1.51004555
HFIP1:1.5100595

Data adapted from a study by De et al., as cited in Genest et al. (2017).[5]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of this compound (Mono-adduct) in Water

This protocol is designed to favor the formation of the mono-adduct.

Materials:

  • Aniline

  • Methyl acrylate

  • Water (distilled or deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add aniline (e.g., 1.5 equivalents) and water.

  • Stir the mixture vigorously at room temperature.

  • Slowly add methyl acrylate (1.0 equivalent) to the mixture.

  • Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically when the methyl acrylate has been consumed), stop stirring.

  • Extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis Using an Ionic Liquid Catalyst

This protocol describes a general procedure using an ionic liquid as a catalyst, which can enhance the reaction rate.

Materials:

  • Aniline

  • Methyl acrylate

  • Ionic Liquid Catalyst (e.g., [Cho][Pro])[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dichloromethane or diethyl ether

  • Silica gel

Procedure:

  • In a round-bottom flask, mix the aniline (e.g., 1.2 equivalents) and methyl acrylate (1.0 equivalent) in the ionic liquid (e.g., 0.25 equivalents).[3]

  • Stir the mixture at room temperature.[3]

  • Monitor the reaction progress by TLC until completion. The reaction is often complete within a short time (e.g., 10 minutes for aniline with [Cho][Pro] catalyst).[3]

  • Once the reaction is complete, dissolve the mixture in dichloromethane or diethyl ether.

  • Filter the mixture through a short plug of silica gel to remove the ionic liquid and any excess amine.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the pure product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Preparation Prepare Reactants (Aniline, Methyl Acrylate) Solvent_Selection Select Solvent (e.g., Water, HFIP, or Catalyst) Mixing Mix Reactants and Solvent/ Catalyst in Reaction Vessel Solvent_Selection->Mixing Stirring Stir at Desired Temperature (e.g., Room Temp. or Heated) Mixing->Stirring Monitoring Monitor Reaction Progress (TLC, GC-MS) Stirring->Monitoring Extraction Aqueous Workup/ Extraction Monitoring->Extraction Reaction Complete Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for the aniline and methyl acrylate reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Temp Is Reaction Heated? Start->Check_Temp Heat Increase Temperature or Use Microwave Check_Temp->Heat No Check_Catalyst Is a Catalyst Used? Check_Temp->Check_Catalyst Yes Heat->Check_Catalyst Add_Catalyst Add Catalyst (e.g., Ionic Liquid, Base) Check_Catalyst->Add_Catalyst No Check_Solvent Solvent Used? Check_Catalyst->Check_Solvent Yes Add_Catalyst->Check_Solvent Use_Polar_Protic Use Polar Protic Solvent (e.g., Water, TFE) Check_Solvent->Use_Polar_Protic No/Aprotic Check_Stoichiometry Di-adduct Observed? Check_Solvent->Check_Stoichiometry Yes Use_Polar_Protic->Check_Stoichiometry Excess_Aniline Use Excess Aniline Check_Stoichiometry->Excess_Aniline Yes Check_Polymerization Polymerization Observed? Check_Stoichiometry->Check_Polymerization No Excess_Aniline->Check_Polymerization Reduce_Temp Reduce Temperature, Ensure Inhibitor is Present Check_Polymerization->Reduce_Temp Yes Success Improved Yield Check_Polymerization->Success No Reduce_Temp->Success

References

Validation & Comparative

A Comparative Guide to the Synthesis of β-Amino Esters: Aza-Michael Addition, Mannich Reaction, and Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of β-amino esters is a critical step in the development of a wide array of pharmaceuticals and bioactive molecules. This guide provides an objective comparison of three prevalent synthetic methodologies: the Aza-Michael Addition, the Mannich Reaction, and Reductive Amination, with a focus on the synthesis of Methyl 3-(phenylamino)propanoate as a representative β-amino ester.

Executive Summary

The synthesis of β-amino esters can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The Aza-Michael addition offers a direct and atom-economical route, the Mannich reaction provides a versatile three-component approach, and reductive amination presents a valuable method for the conversion of keto-esters to their corresponding amino esters. The choice of method often depends on the desired scale, substrate scope, and stereochemical requirements.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the synthesis of β-amino esters via Aza-Michael addition, Mannich reaction, and reductive amination, providing a clear comparison of their performance.

Table 1: Aza-Michael Addition for β-Amino Ester Synthesis

AmineAcrylateCatalyst/ConditionsTimeTemp. (°C)Yield (%)Reference
AnilineMethyl AcrylateCAL-B (Lipase)48 h60-[1]
BenzylamineMethyl CrotonateMicrowave3 h15098[2]
BenzylamineMethyl AcrylateSolvent-free, 0°C2.5 h056[3]
MethylamineMethyl AcrylateMethanol, -20°C2 h-2028[4]

Table 2: Mannich Reaction for β-Amino Ester Synthesis

AmineAldehyde/KetoneEsterCatalyst/ConditionsTimeTemp. (°C)Yield (%)Reference
Aromatic AminesAromatic AldehydesMalonic EsterNH4Cl, Ethanol-RTGood to Excellent[5]
Aromatic AminesAromatic AldehydesAcetophenoneBismuth Nitrate-RTHigh[6]

Note: Specific quantitative data for the direct synthesis of this compound via the Mannich reaction is limited in the reviewed literature, with most examples focusing on β-amino ketones.

Table 3: Reductive Amination for β-Amino Ester Synthesis

Keto-EsterAmine SourceCatalyst/Reducing AgentTimeTemp. (°C)Yield (%)Reference
Ethyl benzoylacetateNH4OAc(R)-1-Ru catalyst / H2-60-80High Conversion[1]
β-keto estersSimple amines or α-amino estersAcOH / NaBH3CN---[2]

Note: Direct synthesis of this compound via reductive amination of a corresponding β-keto or β-aldehyde ester with aniline was not extensively detailed with quantitative data in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: Aza-Michael Addition of Aniline to Methyl Acrylate (General Approach)

This protocol is a generalized procedure based on the principles of the aza-Michael reaction.

Materials:

  • Aniline

  • Methyl acrylate

  • Catalyst (e.g., Lewis acid, Brønsted acid, or enzyme, optional)

  • Solvent (e.g., methanol, water, or solvent-free)

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) in the chosen solvent.

  • Add the catalyst, if any, to the solution.

  • Add methyl acrylate (1 to 1.5 equivalents) dropwise to the mixture while stirring.

  • The reaction mixture is then stirred at the desired temperature (ranging from room temperature to reflux) for a specified time (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Three-Component Mannich Reaction for β-Amino Ester Synthesis (General Approach)

This protocol outlines a general procedure for the one-pot synthesis of β-amino esters.

Materials:

  • Aniline

  • Formaldehyde (or other non-enolizable aldehyde)

  • Methyl acetate (or other enolizable ester)

  • Catalyst (e.g., NH4Cl, Bismuth Nitrate)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of aniline (1 equivalent) and formaldehyde (1 equivalent) in the chosen solvent, add the catalyst.

  • Stir the mixture for a short period to allow for the in-situ formation of the iminium ion.

  • Add methyl acetate (1 to 2 equivalents) to the reaction mixture.

  • Continue stirring at the specified temperature until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Protocol 3: Reductive Amination of a β-Keto Ester with Aniline (General Approach)

This protocol describes a general method for the synthesis of β-amino esters from β-keto esters.

Materials:

  • Methyl 3-oxobutanoate (or other β-keto ester)

  • Aniline

  • Reducing agent (e.g., NaBH3CN, H2 with a catalyst)

  • Acid catalyst (e.g., AcOH, optional)

  • Solvent (e.g., Methanol, TFE)

Procedure:

  • Dissolve the β-keto ester (1 equivalent) and aniline (1 to 1.2 equivalents) in the chosen solvent.

  • If necessary, add an acid catalyst to facilitate imine formation.

  • Add the reducing agent portion-wise or set up a hydrogenation atmosphere.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully and remove the solvent.

  • The residue is then subjected to an aqueous work-up and extraction with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • Purification of the crude product by column chromatography yields the desired β-amino ester.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows of the three primary synthesis methods for β-amino esters.

aza_michael_workflow start Start reactants Aniline + Methyl Acrylate start->reactants mixing Mixing in Solvent/Catalyst reactants->mixing reaction Aza-Michael Addition mixing->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Aza-Michael Addition Workflow

mannich_workflow start Start reactants Aniline + Formaldehyde + Methyl Acetate start->reactants iminium_formation In-situ Iminium Ion Formation reactants->iminium_formation nucleophilic_attack Nucleophilic Attack of Enolate iminium_formation->nucleophilic_attack workup Work-up & Purification nucleophilic_attack->workup product This compound workup->product

Mannich Reaction Workflow

reductive_amination_workflow start Start reactants β-Keto Ester + Aniline start->reactants imine_formation Imine/ Enamine Formation reactants->imine_formation reduction Reduction imine_formation->reduction workup Work-up & Purification reduction->workup product This compound workup->product

Reductive Amination Workflow

Conclusion

The synthesis of this compound and other β-amino esters can be effectively achieved through Aza-Michael addition, the Mannich reaction, or reductive amination. The Aza-Michael addition stands out for its atom economy and directness, with microwave-assisted protocols showing particularly high efficiency.[2] The Mannich reaction offers a versatile one-pot, three-component strategy, though its application for β-amino ester synthesis from simple esters requires further optimization to compete with other methods. Reductive amination provides a reliable route from β-keto esters, especially for the synthesis of chiral β-amino esters.[1] The selection of the optimal method will ultimately be guided by the specific requirements of the target molecule, desired scale of production, and available starting materials. Further research into catalytic systems for the Mannich and reductive amination pathways for β-amino ester synthesis could enhance their applicability and efficiency.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3-(phenylamino)propanoate, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a critical process demanding efficiency, selectivity, and sustainable practices. The primary route to this compound is the hydroamination of methyl acrylate with aniline, a reaction for which a diverse array of catalysts has been explored. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key metrics such as yield, selectivity, and reaction conditions.

Catalyst TypeSpecific CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Key Advantages
Zeolite H-BEA / H-FAUNot specifiedAmbient1855-85 (Conversion)ModerateHeterogeneous, reusable catalyst.
Inorganic Salt Ammonium Chloride (NH₄Cl)5 mol%Room Temp.Not specified~95HighInexpensive, mild conditions, easy work-up.[1]
Transition Metal Copper-Benzene-1,3,5-tricarboxylate (CuBTC)Not specifiedRoom Temp.Not specified83-99HighHigh yields under mild conditions.
Enzyme Lipase TL IMNot specified350.5HighHighGreen catalyst, mild conditions, high selectivity.[2]

In-Depth Catalyst Analysis and Experimental Protocols

This section provides a detailed examination of each catalyst class, including their mechanisms of action and specific experimental protocols for the synthesis of this compound.

Zeolite Catalysts: Heterogeneous and Shape-Selective

Zeolites, microporous aluminosilicate minerals, are attractive heterogeneous catalysts due to their shape selectivity, thermal stability, and ease of separation from the reaction mixture. H-form zeolites such as H-BEA and H-FAU have demonstrated efficacy in catalyzing the hydroamination of methyl acrylate with aniline.[3]

Reaction Pathway:

cluster_0 Zeolite-Catalyzed Hydroamination Aniline Aniline Intermediate Adsorbed Intermediate Aniline->Intermediate Adsorption Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Intermediate Adsorption H_BEA H-BEA Zeolite H_BEA->Intermediate Protonation Product This compound Intermediate->Product Nucleophilic Attack Byproduct Di-adduct Product->Byproduct Further Reaction

Caption: Zeolite-catalyzed hydroamination workflow.

Experimental Protocol (H-BEA Zeolite):

In a typical procedure, aniline (1 equivalent) and methyl acrylate (1.2 equivalents) are mixed in a suitable solvent such as toluene. The H-BEA zeolite catalyst is then added to the mixture. The reaction is stirred at ambient temperature for 18 hours. Monitoring the reaction by thin-layer chromatography or gas chromatography will indicate the consumption of starting materials and the formation of the product. Upon completion, the zeolite catalyst is filtered off and can be washed, dried, and reused. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound. A notable drawback of this method can be the formation of the N,N-bis[2-(methoxycarbonyl)ethyl]aniline as a by-product.[3]

Ammonium Chloride: A Simple and Cost-Effective Catalyst

Ammonium chloride (NH₄Cl) serves as a mild, inexpensive, and readily available catalyst for the synthesis of β-amino esters.[1] Its efficacy lies in its ability to act as a weak Brønsted acid, facilitating the reaction under mild conditions.

Logical Relationship:

cluster_1 NH4Cl Catalysis Logic Aniline Aniline Nucleophilic_Attack Nucleophilic Attack by Aniline Aniline->Nucleophilic_Attack Methyl_Acrylate Methyl_Acrylate Protonation Protonation of Acrylate Methyl_Acrylate->Protonation NH4Cl Ammonium Chloride NH4Cl->Protonation H+ source Protonation->Nucleophilic_Attack Product This compound Nucleophilic_Attack->Product

Caption: Logical flow of NH4Cl-catalyzed synthesis.

Experimental Protocol (Ammonium Chloride):

To a solution of aniline (1 equivalent) and methyl acrylate (1.2 equivalents) in ethanol, ammonium chloride (5 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield pure this compound. This method is lauded for its simplicity and the use of a non-toxic, inexpensive catalyst.[1]

Transition Metal Catalysts: High Efficiency and Selectivity

Transition metal complexes are widely used for hydroamination reactions, offering high catalytic activity and selectivity. Copper-Benzene-1,3,5-tricarboxylate (CuBTC), a metal-organic framework (MOF), has emerged as a highly effective heterogeneous catalyst for the aza-Michael addition of aromatic amines to acrylates.

Experimental Workflow:

cluster_2 Transition Metal Catalysis Workflow Start Start Reactants Mix Aniline, Methyl Acrylate, and CuBTC Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Filtration Filter to remove CuBTC Monitoring->Filtration Workup Aqueous Work-up and Extraction Filtration->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for transition metal-catalyzed synthesis.

Experimental Protocol (CuBTC):

In a representative experiment, aniline (1 equivalent) and methyl acrylate (1.2 equivalents) are dissolved in a suitable solvent like acetonitrile. The CuBTC catalyst is then added to the solution. The mixture is stirred at room temperature, and the reaction progress is monitored. Upon completion, the solid catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure, and the resulting residue is subjected to an aqueous work-up followed by extraction with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which is then purified by column chromatography. The CuBTC catalyst can often be recycled and reused multiple times, adding to the sustainability of the process.

Enzymatic Catalysis: The Green Chemistry Approach

Enzymes, particularly lipases, have gained significant attention as catalysts in organic synthesis due to their high selectivity, mild reaction conditions, and environmentally friendly nature. Lipase TL IM from Thermomyces lanuginosus has been successfully employed for the Michael addition of aromatic amines to acrylates, providing a green alternative to conventional chemical catalysts.[2]

Signaling Pathway Analogy:

cluster_3 Enzymatic Catalysis Pathway Lipase Lipase TL IM Active_Site Enzyme Active Site Lipase->Active_Site Aniline Aniline Enzyme_Substrate_Complex Enzyme-Substrate Complex Aniline->Enzyme_Substrate_Complex Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Enzyme_Substrate_Complex Active_Site->Enzyme_Substrate_Complex Binding Product_Release Product Release Enzyme_Substrate_Complex->Product_Release Catalysis Product_Release->Lipase Regeneration Product This compound Product_Release->Product

Caption: Simplified pathway for lipase-catalyzed synthesis.

Experimental Protocol (Lipase TL IM):

The enzymatic synthesis is typically carried out in a solvent such as methanol. Aniline (1 equivalent) and methyl acrylate (1.2 equivalents) are added to the solvent, followed by the addition of Lipase TL IM. The reaction mixture is then incubated at a controlled temperature, typically around 35 °C, with gentle agitation.[2] The reaction is monitored for product formation. Once the reaction is complete, the immobilized enzyme can be easily recovered by filtration for reuse. The solvent is removed from the filtrate, and the product is purified using standard techniques like column chromatography. The use of an enzymatic catalyst significantly reduces the environmental impact of the synthesis.

Conclusion

The choice of catalyst for the synthesis of this compound depends on a variety of factors including desired yield, selectivity, cost, and environmental considerations. For large-scale industrial production where cost and ease of use are paramount, Ammonium Chloride presents a compelling option. For applications requiring high purity and mild conditions, enzymatic catalysis with Lipase TL IM is an excellent green alternative. Zeolites offer the advantages of being heterogeneous and reusable, which is beneficial for continuous processes. Transition metal catalysts like CuBTC can provide very high yields under mild conditions, making them suitable for applications where efficiency is the primary driver. Researchers and drug development professionals are encouraged to consider these factors when selecting a catalytic system for their specific synthetic needs.

References

Beyond Aniline: A Comparative Guide to Alternative Reagents for β-Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of β-amino esters is a critical step in the development of a wide array of pharmaceuticals and bioactive molecules. While aniline has traditionally been a common reagent in this process, its toxicity and limitations in substrate scope have driven the exploration of alternative nucleophiles. This guide provides an objective comparison of various alternative reagents to aniline for the synthesis of β-amino esters, supported by experimental data and detailed protocols.

The primary alternative strategies to the use of aniline and its derivatives can be broadly categorized into the aza-Michael addition to α,β-unsaturated esters and the Mannich reaction. This guide will delve into these methodologies, presenting a comparative analysis of different amine nucleophiles and reaction conditions.

Aza-Michael Addition: A Versatile Approach

The aza-Michael reaction, or conjugate addition, of a nitrogen nucleophile to an α,β-unsaturated ester is a highly efficient and atom-economical method for the synthesis of β-amino esters. A key advantage of this approach is the wide variety of nitrogen sources that can be employed, offering a significant improvement in versatility over aniline-based methods.

Comparison of Amine Nucleophiles in Aza-Michael Additions

The choice of amine nucleophile significantly impacts the reaction efficiency and conditions required. Aliphatic amines are generally more nucleophilic and reactive than aromatic amines, often leading to higher yields under milder conditions. Carbamates and hydroxylamines serve as effective "ammonia equivalents," providing a route to N-unsubstituted or N-protected β-amino esters.

Nucleophile ClassExample ReagentMichael AcceptorCatalyst/ConditionsYield (%)Reference
Aromatic Amine AnilineMethyl AcrylateSilica-supported AlCl₃, 60°C, 4h95%[1]
Aliphatic Amine BenzylamineMethyl AcrylateSolvent-free, RT, 2h96%[2]
Aliphatic Amine PiperidineEthyl AcrylateCeric Ammonium Nitrate, H₂O, RT, 15 min99%[3]
Aliphatic Amine BenzylamineMethyl CrotonateMeOH, Microwave, 115°C, 3h98%[4]
Carbamate Boc-NH₂ (in situ)α,β-Unsaturated EsterChiral Ni₂-Schiff base complexHigh[5]
Hydroxylamine N-BenzylhydroxylamineChiral Enoate EsterLow temperatureNot specified[6]

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions. This table provides a snapshot for comparative purposes.

The Mannich Reaction: A Three-Component Strategy

The Mannich reaction is a powerful one-pot, three-component condensation that brings together an aldehyde, an amine (or ammonia), and a compound with an acidic proton (such as an ester enolate) to form a β-amino carbonyl compound. This method offers a convergent approach to complex β-amino esters.

Comparative Performance of Amines in the Mannich Reaction

Similar to the aza-Michael addition, the reactivity of the amine component in the Mannich reaction is crucial. While aniline can be used, a diverse range of primary and secondary aliphatic and aromatic amines can be successfully employed, often with varying efficiencies.

AmineAldehydeCarbonyl ComponentCatalyst/ConditionsProductYield (%)Reference
Aniline4-ChlorobenzaldehydeDiethyl MalonateNH₄Cl, EtOH, RT, 6hβ-Amino Ester92%[7]
4-Chloroaniline4-NitrobenzaldehydeDiethyl MalonateNH₄Cl, EtOH, RT, 4hβ-Amino Ester98%[7]
MorpholineBenzaldehydeAcetophenoneEtAlCl₂, CH₂Cl₂, refluxβ-Amino KetoneNot specified[8]
p-Toluidinep-ChlorobenzaldehydeAcetophenoneEtAlCl₂, CH₂Cl₂, refluxβ-Amino KetoneNot specified[8]

Note: The data for Mannich reactions leading directly to β-amino esters with a wide range of amines is less centralized in comparative tables. The examples above illustrate the versatility of the reaction.

Experimental Protocols

General Procedure for Aza-Michael Addition of Benzylamine to Methyl Acrylate (Solvent-Free)

Materials:

  • Benzylamine

  • Methyl acrylate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add benzylamine (1.0 eq).

  • With stirring, add methyl acrylate (1.2 eq) dropwise at room temperature.

  • Continue stirring the mixture at room temperature for 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess methyl acrylate can be removed under reduced pressure. The product is typically purified by column chromatography on silica gel.

General Procedure for the NH₄Cl-Catalyzed Three-Component Mannich Reaction

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Aromatic amine (e.g., aniline)

  • Malonic ester (e.g., diethyl malonate)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and aromatic amine (1.0 mmol) in ethanol (5 mL).

  • Add diethyl malonate (1.2 mmol) to the solution.

  • Add ammonium chloride (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 4-8 hours).

  • After completion of the reaction, pour the mixture into ice-water and stir for a few minutes.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Reaction Pathways and Workflows

The following diagrams illustrate the fundamental mechanisms of the aza-Michael addition and the Mannich reaction, as well as a typical experimental workflow.

aza_michael_reaction Amine Amine (R₂NH) EnolateIntermediate Enolate Intermediate Amine->EnolateIntermediate Nucleophilic Attack UnsaturatedEster α,β-Unsaturated Ester UnsaturatedEster->EnolateIntermediate BetaAminoEster β-Amino Ester EnolateIntermediate->BetaAminoEster Protonation

Caption: Aza-Michael Addition Mechanism.

mannich_reaction Aldehyde Aldehyde IminiumIon Iminium Ion (Electrophile) Aldehyde->IminiumIon Amine Amine Amine->IminiumIon Condensation BetaAminoEster β-Amino Ester IminiumIon->BetaAminoEster EsterEnolate Ester Enolate (Nucleophile) EsterEnolate->BetaAminoEster Nucleophilic Attack

Caption: Mannich Reaction Mechanism.

experimental_workflow Start Start: Reagent Preparation Reaction Reaction Setup (Mixing of reactants and catalyst) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (e.g., NMR, MS) Purification->Analysis

Caption: General Experimental Workflow.

Conclusion

The synthesis of β-amino esters can be effectively achieved using a variety of reagents and methodologies that offer significant advantages over traditional aniline-based approaches. The aza-Michael addition provides a versatile and atom-economical route, with aliphatic amines often demonstrating higher reactivity than their aromatic counterparts. Carbamates and hydroxylamines are also valuable nucleophiles in this context. The Mannich reaction offers a convergent and efficient one-pot strategy for the construction of these valuable building blocks. The choice of the optimal reagent and method will depend on the specific target molecule, desired stereochemistry, and the scalability of the process. This guide provides a foundation for researchers to explore these alternatives and select the most appropriate synthetic strategy for their drug discovery and development endeavors.

References

Purity Analysis of Methyl 3-(phenylamino)propanoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, ensuring the purity of intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of "Methyl 3-(phenylamino)propanoate" (CAS 21911-84-2). By comparing the expected spectroscopic data of the target compound with potential impurities, researchers can confidently assess the quality of their synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and potential process-related impurities. Please note that the data for this compound is predicted due to the limited availability of experimentally derived public data. This information should be used as a reference for a comparative analysis.

Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Others)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~7.20t2H, Aromatic (meta-H)
~6.70t1H, Aromatic (para-H)
~6.60d2H, Aromatic (ortho-H)
~4.50br s1H, N-H
3.65s3H, -OCH₃
3.45t2H, -CH₂-N
2.65t2H, -CH₂-C=O
Aniline7.18t2H, Aromatic (meta-H)
6.77t1H, Aromatic (para-H)
6.68d2H, Aromatic (ortho-H)
3.79br s2H, -NH₂
Methyl Acrylate6.40dd1H, =CH₂ (trans to C=O)
6.13dd1H, =CH (geminal to H)
5.83dd1H, =CH₂ (cis to C=O)
3.74s3H, -OCH₃

Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Others)

CompoundChemical Shift (δ) ppmAssignment
This compound ~173.0C=O
~148.0Aromatic (C-N)
~129.5Aromatic (meta-C)
~117.5Aromatic (para-C)
~113.0Aromatic (ortho-C)
~51.5-OCH₃
~42.0-CH₂-N
~34.0-CH₂-C=O
Aniline146.7Aromatic (C-N)
129.3Aromatic (meta-C)
118.6Aromatic (para-C)
115.1Aromatic (ortho-C)
Methyl Acrylate166.5C=O
130.3=CH
128.5=CH₂
51.7-OCH₃

Table 3: Key IR Absorption Frequencies

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound N-H Stretch~3400
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2950-2850
C=O Stretch (Ester)~1735
C=C Stretch (Aromatic)~1600, 1500
C-N Stretch~1350-1250
C-O Stretch (Ester)~1250-1150
AnilineN-H Stretch3430, 3350
C-H Stretch (Aromatic)3050
C=C Stretch (Aromatic)1620, 1500
Methyl AcrylateC=O Stretch1730
C=C Stretch1635

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 179148 (M-OCH₃), 106 (C₆H₅NHCH₂), 93 (C₆H₅NH₂), 77 (C₆H₅)
Aniline9366, 65
Methyl Acrylate8655, 29

Experimental Protocols

To obtain the data presented above, the following general experimental protocols can be followed. Instrumentation and specific parameters should be optimized based on available equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Depending on the instrument, the sample can be introduced directly via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Mass range: m/z 50-500.

    • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of "this compound" to confirm its purity.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Synthesis of Methyl 3-(phenylamino)propanoate NMR NMR (¹H & ¹³C) Synthesis->NMR IR FTIR Synthesis->IR MS Mass Spec. Synthesis->MS Compare Compare with Reference Data NMR->Compare IR->Compare MS->Compare Purity Purity Confirmed Compare->Purity Match Impure Impurity Detected Compare->Impure Mismatch Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound (Sample) H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR FTIR FTIR Compound->FTIR MassSpec Mass Spectrometry Compound->MassSpec Proton_Env Proton Environment & Neighboring Protons H_NMR->Proton_Env Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MassSpec->Molecular_Weight Purity_Assessment Purity Assessment Proton_Env->Purity_Assessment Carbon_Skeleton->Purity_Assessment Functional_Groups->Purity_Assessment Molecular_Weight->Purity_Assessment

Comparative study of "Methyl 3-(phenylamino)propanoate" reactivity with other Michael acceptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of Methyl 3-(phenylamino)propanoate and Other Michael Acceptors

In the landscape of synthetic organic chemistry and drug development, the Michael addition reaction stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1] The efficiency of this reaction is critically dependent on the reactivity of the Michael acceptor. This guide provides a comparative study of the reactivity of this compound, an aza-Michael adduct, with other common Michael acceptors. While direct kinetic data for this compound as a Michael acceptor is not extensively available, its reactivity can be inferred and compared based on the principles of aza-Michael reactions and by examining structurally related compounds.

Understanding Michael Acceptor Reactivity

The Michael addition involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, the Michael acceptor.[1][2] The reactivity of a Michael acceptor is primarily governed by the electrophilicity of the β-carbon, which is influenced by the electron-withdrawing nature of the activating group (e.g., carbonyl, nitro, cyano) and the overall steric and electronic environment of the molecule.[3][4]

Quantitative Comparison of Common Michael Acceptors

To provide a clear comparison, the following table summarizes the kinetic data for the base-catalyzed thiol-Michael addition of various common Michael acceptors with 1-hexanethiol. This data, adapted from a systematic study, allows for a quantitative assessment of their relative reactivities under consistent experimental conditions.[5]

Michael AcceptorAbbreviationPropagation Rate Coefficient (k_P) [M⁻¹s⁻¹]Reverse Propagation Rate Coefficient (k_-P) [s⁻¹]Chain-Transfer Rate Coefficient (k_CT) [M⁻¹s⁻¹]Overall Reaction Rate Coefficient (k_overall) [s⁻¹]
N-propylmaleimidePMI30.1 ± 1.50.3 ± 0.115.1 ± 0.86.2 ± 0.3
AcrylonitrileAN25.5 ± 1.30.8 ± 0.112.8 ± 0.65.2 ± 0.3
Methyl acrylateMA15.3 ± 0.81.2 ± 0.17.7 ± 0.43.1 ± 0.2
N,N-dimethylacrylamideDMAA7.4 ± 0.41.5 ± 0.13.7 ± 0.21.5 ± 0.1
Methyl vinyl ketoneMVK5.0 ± 0.32.0 ± 0.12.5 ± 0.11.0 ± 0.1
Phenyl vinyl sulfonePVS2.4 ± 0.12.3 ± 0.11.2 ± 0.10.5 ± 0.0

Inferred Reactivity of this compound

This compound is the product of an aza-Michael addition between methyl acrylate and aniline. As a saturated β-amino ester, it is not itself an α,β-unsaturated system and therefore does not act as a Michael acceptor in the traditional sense. Its reactivity profile is primarily that of a secondary amine and an ester.

However, the reverse reaction, a retro-aza-Michael reaction, can occur under certain conditions, regenerating the Michael acceptor (methyl acrylate) and the amine. The stability of the C-N bond in this compound is a key factor. Generally, the aza-Michael addition is considered highly efficient and often irreversible, especially with primary and secondary amines.[6][7]

To qualitatively place the reactivity of the precursor, methyl acrylate, in context:

  • Acrylates vs. Other Acceptors : As seen in the table, methyl acrylate is a moderately reactive Michael acceptor. It is generally more reactive than α,β-unsaturated ketones like methyl vinyl ketone but less reactive than maleimides and acrylonitrile.[5] The ester group provides good activation of the double bond.

  • Aza-Michael vs. Thia-Michael Addition : The nucleophilicity of the donor plays a crucial role. Amines (aza-Michael donors) are generally potent nucleophiles for this reaction.[6][8] Thiols (thia-Michael donors) are also excellent nucleophiles, and their reactions are often rapid.[3]

Experimental Protocols

Below are detailed methodologies for conducting a typical Michael addition reaction. These can be adapted for various Michael acceptors and nucleophiles.

General Protocol for a Base-Catalyzed Michael Addition

Materials:

  • Michael Acceptor (e.g., Methyl Acrylate, 1.0 eq)

  • Michael Donor (e.g., Diethyl Malonate, 1.1 eq)

  • Base Catalyst (e.g., Sodium Ethoxide, 10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Michael donor in the solvent.

  • Addition of Acceptor: Add the Michael acceptor to the solution.

  • Initiation: Carefully add the base catalyst to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol for Aza-Michael Addition

Materials:

  • Michael Acceptor (e.g., 3-Penten-2-one, 1.0 eq)

  • Amine (e.g., Aniline, 1.1 eq)

  • Solvent (optional, e.g., Dichloromethane)

Procedure:

  • Reaction Setup: In a sealed vial, combine the Michael acceptor and the amine. If using a solvent, dissolve the reactants in the solvent.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80°C). The reaction can often be performed neat (without solvent). Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel.[1]

Visualizing Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Donor Michael Donor (Nucleophile) Enolate Enolate Intermediate Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Adduct Michael Adduct Anion Base Base Base->Donor Deprotonation Enolate->Acceptor 1,4-Conjugate Addition Product Michael Adduct Adduct->Product Protonation ProtonatedBase Protonated Base

Caption: General mechanism of a base-catalyzed Michael addition reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Donor, Acceptor, Solvent start->setup initiate Add Catalyst setup->initiate react Stir at Specified Temperature initiate->react monitor Monitor Progress (TLC, GC/MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Purify by Column Chromatography workup->purify analyze Analyze Product (NMR, IR, MS) purify->analyze end End analyze->end

Caption: A typical experimental workflow for a Michael addition reaction.

Reactivity_Factors center Michael Acceptor Reactivity EWG Electron-Withdrawing Group (e.g., -CHO, -COR, -CN, -NO2) EWG->center Increases Sterics Steric Hindrance (α and β-substituents) Sterics->center Decreases Nucleophile Nucleophilicity of Donor Nucleophile->center Influences Rate Catalyst Catalyst (Base or Acid) Catalyst->center Influences Rate Solvent Solvent Polarity Solvent->center Influences Rate

Caption: Key factors influencing the reactivity of Michael acceptors.

References

Validating the Structure of Methyl 3-(phenylamino)propanoate: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for validating the chemical structure of "Methyl 3-(phenylamino)propanoate" using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted data set based on established chemical shift principles and data from analogous compounds. This predicted data is then compared against the theoretical structure to provide a robust validation framework.

Predicted NMR Data for this compound

The expected chemical shifts, multiplicities, and integrations for the protons and carbons in this compound are summarized below. These predictions are derived from the analysis of similar structures and established NMR chemical shift correlation charts.

¹H NMR (400 MHz, CDCl₃) Predicted Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t2HH-3', H-5'
~6.75t1HH-4'
~6.65d2HH-2', H-6'
~4.50br s1HN-H
3.68s3HO-CH₃
3.45t2HH-3
2.65t2HH-2

¹³C NMR (100 MHz, CDCl₃) Predicted Data

Chemical Shift (δ, ppm)Assignment
~173.0C-1 (C=O)
~148.0C-1'
~129.5C-3', C-5'
~118.0C-4'
~113.0C-2', C-6'
~51.8O-CH₃
~40.0C-3
~33.5C-2

Structural Validation Workflow

The logical process for validating the structure of this compound using the predicted NMR data is outlined in the workflow diagram below. This involves acquiring the experimental spectra, processing the data, and comparing it against the predicted values for chemical shifts, integrations, and coupling patterns.

G Structural Validation Workflow for this compound using NMR cluster_0 Experimental cluster_1 Data Processing and Analysis cluster_2 Structural Verification A Synthesize or Procure This compound B Prepare NMR Sample (CDCl₃, ~10-20 mg) A->B Sample Preparation C Acquire ¹H and ¹³C NMR Spectra B->C Data Acquisition D Process Spectra (Fourier Transform, Phasing, Baseline Correction) C->D E Reference Spectra (TMS or Residual Solvent Peak) D->E F Peak Picking and Integration (¹H NMR) E->F G Identify Chemical Shifts, Multiplicities, and Coupling Constants F->G H Compare Experimental Data with Predicted ¹H NMR Data Table G->H I Compare Experimental Data with Predicted ¹³C NMR Data Table G->I J Correlate ¹H-¹H Couplings (e.g., COSY) H->J I->J K Final Structure Confirmation J->K

Caption: Workflow for NMR-based structural validation.

Comparison with an Alternative Structure: Methyl 2-(phenylamino)propanoate

To highlight the importance of careful spectral analysis, we can compare the expected spectrum of our target molecule with that of a constitutional isomer, Methyl 2-(phenylamino)propanoate.

Predicted ¹H NMR Data for Methyl 2-(phenylamino)propanoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15t2HAromatic
~6.70t1HAromatic
~6.60d2HAromatic
~4.30q1HH-2
~3.70s3HO-CH₃
~1.50d3HH-3

The key differentiating feature would be the splitting pattern of the aliphatic protons. In this compound, we expect two triplets, corresponding to the two adjacent CH₂ groups. In contrast, Methyl 2-(phenylamino)propanoate would show a quartet for the CH proton at position 2 (split by the CH₃ group) and a doublet for the CH₃ protons at position 3 (split by the CH proton). This clear difference in splitting patterns allows for unambiguous identification.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis of a small organic molecule like this compound is as follows:

  • Weigh approximately 10-20 mg of the purified solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Transfer the solid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • The spectra should be referenced to the TMS signal at 0.00 ppm.

By following these protocols and comparing the resulting experimental data with the provided predicted values and the workflow, researchers can confidently validate the structure of this compound.

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of compounds like Methyl 3-(phenylamino)propanoate are critical. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific β-amino acid ester. We present hypothetical yet realistic experimental protocols and performance data to illustrate the strengths and considerations of each method.

Comparison of Analytical Performance

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes the expected quantitative performance of hypothetical, optimized methods for each technique.

ParameterHPLC-UVGC-MS
Retention Time (min) ~ 4.5~ 8.2 (as TFAA derivative)
Limit of Detection (LOD) 50 ng/mL10 ng/mL
Limit of Quantification (LOQ) 150 ng/mL30 ng/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Recovery (%) 98 - 102%95 - 105%

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1][2] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) set at 254 nm.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc detector UV Detector (254 nm) hplc->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] Due to the presence of an amine group, this compound may require derivatization to improve its volatility and chromatographic peak shape.[4]

Experimental Protocol: GC-MS

1. Sample Preparation (with Derivatization):

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like ethyl acetate.

  • Prepare working standards by serial dilution.

  • For derivatization, take 100 µL of the standard or sample solution and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • Compound identification is achieved by comparing the obtained mass spectrum with a reference library.

  • Quantification is performed using a calibration curve based on the peak areas of a characteristic ion in SIM mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dry Evaporate to Dryness start->dry derivatize Derivatize (TFAA, 70°C) dry->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute gcms GC-MS System (HP-5ms Column) reconstitute->gcms ms Mass Spectrometer (EI, Scan/SIM) gcms->ms tic Total Ion Chromatogram ms->tic mass_spec Mass Spectrum tic->mass_spec quant Quantification (SIM) tic->quant

GC-MS Experimental Workflow

Concluding Remarks

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages. HPLC offers a simpler sample preparation and is well-suited for routine quantitative analysis without the need for derivatization. On the other hand, GC-MS provides higher sensitivity and the definitive structural confirmation that comes with mass spectral data, which is invaluable for impurity profiling and metabolite identification. The choice of method should be guided by the specific analytical requirements of the research or development project. The provided protocols serve as a starting point and should be optimized and validated for the specific application.

References

Benchmarking the efficiency of "Methyl 3-(phenylamino)propanoate" synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthesis Protocols for Methyl 3-(phenylamino)propanoate

The efficient synthesis of this compound, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a critical aspect of chemical research and development. This guide provides a comparative analysis of common synthetic protocols, offering a clear overview of their efficiency based on experimental data. The primary route to this compound is the aza-Michael addition of aniline to methyl acrylate, a reaction that can be accomplished through several methodologies, including uncatalyzed, Lewis acid-catalyzed, and microwave-assisted approaches.

Performance Metrics at a Glance

To facilitate a direct comparison of the different synthetic strategies, the following table summarizes key quantitative data from various reported protocols. It is important to note that reaction conditions and reported yields can vary based on the specific reagents and equipment used.

Synthesis ProtocolCatalyst/PromoterSolventTemperature (°C)Reaction TimeYield (%)
Uncatalyzed Hexafluoroisopropanol (HFIP)HFIP4015 h62[1]
Microwave-Assisted NoneMethanol8010 min95 (analogous)[2]
Microwave-Assisted NoneNone (Solvent-free)1303 h97 (analogous)[2]
Microwave-Assisted NoneNone (Solvent-free)Not Specified2.5 h56[3]

Note: Some yields are reported for analogous reactions (e.g., using benzylamine instead of aniline) and serve as an indicator of potential efficiency.

Detailed Experimental Protocols

Uncatalyzed Synthesis Promoted by Polar Protic Solvents

The aza-Michael addition of aniline to methyl acrylate can be effectively promoted by polar protic solvents, such as hexafluoroisopropanol (HFIP), without the need for a catalyst. These solvents are believed to activate the electrophilic Michael acceptor.

Experimental Procedure:

In a capped tube, a mixture of the starting materials is stirred in hexafluoroisopropanol (HFIP) at a controlled temperature.[1] For a related reaction involving the alkylation of a methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, the following conditions were used: bis[4-(dimethylamino)phenyl]methanol (0.25 mmol) and ketene silyl acetal (0.625 mmol, 2.5 equiv.) were mixed in HFIP (250 μL).[1] The reaction was stirred at 40°C for 15 hours.[1] Following the reaction, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the final product.[1]

Uncatalyzed_Synthesis reagents Aniline + Methyl Acrylate reaction Stir at 40°C 15 hours reagents->reaction solvent HFIP solvent->reaction evaporation Solvent Evaporation reaction->evaporation purification Flash Chromatography evaporation->purification product This compound purification->product

Uncatalyzed synthesis workflow.
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields. The synthesis of this compound and its analogues has been successfully demonstrated using this technique, both with and without a solvent.

Experimental Procedure (Solvent-Free):

In a 10 mL flask equipped with a magnetic stirrer, methyl acrylate (1 mmol) and benzylamine (1.1 mmol, an analogue of aniline) are combined.[3] The mixture is then subjected to microwave irradiation.[3] For a similar reaction, heating at 130°C for 3 hours resulted in a 97% yield.[2] After the reaction is complete, the crude product is purified by column chromatography (hexane/ethyl acetate 8:2) to afford the desired product.[3]

Experimental Procedure (in Methanol):

For an analogous reaction, (S)-(-)-α-methylbenzylamine (2 mmol) and methyl acrylate (2 mmol) were heated in methanol (3 mL) at 80°C and 18 psi for 10 minutes under microwave irradiation.[2] The solvent was then removed on a rotatory evaporator, and the product was purified by column chromatography to yield the final product in 95% yield.[2]

Microwave_Assisted_Synthesis cluster_solvent_free Solvent-Free cluster_solvent With Solvent reagents_sf Aniline + Methyl Acrylate microwave_sf Microwave Irradiation (e.g., 130°C, 3h) reagents_sf->microwave_sf purification_sf Column Chromatography microwave_sf->purification_sf product_sf This compound purification_sf->product_sf reagents_s Aniline + Methyl Acrylate microwave_s Microwave Irradiation (e.g., 80°C, 10 min) reagents_s->microwave_s solvent_s Methanol solvent_s->microwave_s evaporation_s Solvent Evaporation microwave_s->evaporation_s purification_s Column Chromatography evaporation_s->purification_s product_s This compound purification_s->product_s

Microwave-assisted synthesis workflows.

Logical Framework for Protocol Selection

The choice of a specific synthesis protocol will depend on the priorities of the researcher, such as desired yield, reaction time, and the availability of specialized equipment like a microwave reactor.

Protocol_Selection start Start: Need to Synthesize This compound priority What is the main priority? start->priority time Fastest Reaction Time priority->time Time yield Highest Yield priority->yield Yield simplicity Simplicity / No Special Equipment priority->simplicity Simplicity microwave Microwave-Assisted Synthesis time->microwave yield->microwave uncatalyzed Uncatalyzed (Solvent-Promoted) Synthesis simplicity->uncatalyzed

Decision-making for protocol selection.

Conclusion

The synthesis of this compound via the aza-Michael addition of aniline to methyl acrylate offers several viable routes. For rapid and high-yield synthesis, microwave-assisted protocols, particularly those performed under solvent-free conditions, appear to be the most promising, albeit requiring specialized equipment. The uncatalyzed, solvent-promoted method provides a simpler alternative that avoids the need for catalysts and microwave reactors, though it may require longer reaction times. The selection of the optimal protocol will ultimately be guided by the specific requirements of the laboratory and the desired production scale. Further research into Lewis acid-catalyzed systems for this specific reaction could reveal additional efficient and scalable synthetic options.

References

The "Methyl 3-(phenylamino)propanoate" Scaffold: A Comparative Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable molecular scaffold is a critical starting point in the design of novel therapeutics. This guide provides a comparative analysis of the "Methyl 3-(phenylamino)propanoate" scaffold, evaluating its potential and comparing it with a more complex, biologically active derivative, the quinoxaline-propanamide scaffold. This review is supported by available experimental data and detailed protocols to inform scaffold selection and derivatization strategies.

The this compound core, a derivative of β-alanine, represents a simple yet versatile starting point for creating diverse chemical libraries. Its structure allows for modifications at the phenyl ring, the amine nitrogen, and the ester group, offering multiple vectors for structure-activity relationship (SAR) studies. While extensive public data on the biological activities of simple derivatives of this specific scaffold is limited, its structural relationship to known bioactive molecules suggests its potential in various therapeutic areas, including oncology and neurology.

Performance Comparison: this compound vs. Quinoxaline-Propanamide Scaffold

To provide a tangible comparison, we will evaluate the performance of a known, biologically active scaffold that incorporates the core propanoate structure: the Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate scaffold. This more complex scaffold has been investigated for its anticancer properties and provides a benchmark against which the potential of the simpler this compound scaffold can be assessed.

Table 1: Comparison of Anticancer Activity
Scaffold/CompoundTarget Cell LineIC50 (µg/mL)[1]
Quinoxaline-Propanamide Scaffold Derivatives
Compound 11a (R=H)HCT-1163.1
MCF-73.5
Compound 11b (R=CH₃)HCT-1162.8
MCF-73.2
Compound 11c (R=CH(CH₃)₂)HCT-1167.52
MCF-76.62
Compound 11d (R=CH₂CH(CH₃)₂)HCT-1161.9
MCF-72.3
Doxorubicin (Reference Drug)HCT-116 / MCF-73.23
Hypothetical this compound Derivatives
Substituted DerivativesVarious Cancer LinesData not available

Data for the Quinoxaline-Propanamide Scaffold is derived from a study on their synthesis and anticancer activity.[1]

The data clearly indicates that derivatives of the quinoxaline-propanamide scaffold exhibit potent anticancer activity, with some compounds showing greater efficacy than the standard chemotherapeutic drug, doxorubicin. This suggests that the underlying propanoate structure can be a key component of highly active compounds. The simpler this compound scaffold, while lacking direct comparative data, offers a less sterically hindered and more synthetically accessible starting point. Its derivatization could lead to novel anticancer agents with potentially different mechanisms of action or improved pharmacokinetic profiles.

Experimental Protocols

Synthesis of Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates (A Quinoxaline-Propanamide Scaffold)

This protocol is adapted from the synthesis of a library of quinoxaline derivatives with demonstrated anticancer activity.[1]

Step 1: Synthesis of 3-phenylquinoxaline-2(1H)-thione. This starting material is synthesized from 3-phenylquinoxalin-2(1H)-one through thiation, for which various methods are available in the literature.

Step 2: Synthesis of Methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate. To a solution of 3-phenylquinoxaline-2(1H)-thione (1.0 mmol) in ethanol (20 mL), methyl acrylate (1.2 mmol) and a catalytic amount of a suitable base (e.g., triethylamine) are added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 3: Synthesis of the corresponding hydrazide. The methyl ester from Step 2 (1.0 mmol) is dissolved in ethanol (15 mL), and hydrazine hydrate (5.0 mmol) is added. The mixture is refluxed for 8-12 hours. Upon cooling, the hydrazide precipitates and is collected by filtration.

Step 4: Synthesis of the final propanamidoalkanoate derivatives. The hydrazide from Step 3 (1.0 mmol) is dissolved in a mixture of acetic acid and water at 0°C. A solution of sodium nitrite (1.2 mmol) in water is added dropwise. The resulting azide is extracted with an organic solvent (e.g., ethyl acetate) and then added to a solution of the desired amino acid methyl ester hydrochloride (1.2 mmol) and triethylamine (2.5 mmol) in a suitable solvent. The reaction mixture is stirred at room temperature overnight. The final product is purified by column chromatography.

Anticancer Activity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxic effects of compounds on cancer cell lines, such as HCT-116 and MCF-7.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizing the Potential: Synthetic Pathways and Biological Logic

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow cluster_Scaffold This compound Scaffold cluster_Alternative Quinoxaline-Propanamide Scaffold Aniline Aniline Scaffold_Core This compound Aniline->Scaffold_Core Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Scaffold_Core Michael Addition 3-Phenylquinoxaline-2(1H)-thione 3-Phenylquinoxaline-2(1H)-thione Intermediate_1 Propanoate Intermediate 3-Phenylquinoxaline-2(1H)-thione->Intermediate_1 Michael Addition Methyl Acrylate_2 Methyl Acrylate Methyl Acrylate_2->Intermediate_1 Hydrazine Hydrazine Hydrazide Hydrazide Hydrazine->Hydrazide Amino Acid Ester Amino Acid Ester Final_Product Quinoxaline-Propanamide Derivatives Amino Acid Ester->Final_Product Substituted_Derivatives Diverse Chemical Library Scaffold_Core->Substituted_Derivatives Further Derivatization (e.g., on Phenyl Ring) Intermediate_1->Hydrazide Hydrazinolysis Hydrazide->Final_Product Azide Formation & Amide Coupling

Caption: Synthetic workflows for the this compound and a more complex Quinoxaline-Propanamide scaffold.

Anticancer_Mechanism Scaffold_Derivative Scaffold-Based Anticancer Agent Target_Protein Cellular Target (e.g., Kinase, Enzyme) Scaffold_Derivative->Target_Protein Binding and Inhibition Signaling_Pathway Oncogenic Signaling Pathway Target_Protein->Signaling_Pathway Blocks Signal Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathway->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a scaffold-based anticancer agent.

Conclusion

The "this compound" scaffold presents a promising, yet underexplored, platform for the development of novel therapeutic agents. While direct biological data is sparse, the demonstrated efficacy of more complex derivatives, such as the quinoxaline-propanamides in cancer cell lines, underscores the potential of the core β-amino acid ester structure. Its synthetic tractability and multiple points for diversification make it an attractive starting point for medicinal chemists. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to fully elucidate its potential as a privileged scaffold in drug discovery. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

The Influence of Solvents on the Aza-Michael Addition to Methyl Acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction, is widely utilized in organic synthesis for the preparation of β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and other bioactive molecules.[1][2] The choice of solvent can significantly impact the reaction rate, yield, and even the product distribution of this addition reaction. This guide provides a comparative analysis of solvent effects on the aza-Michael addition to methyl acrylate, supported by experimental data, to aid researchers in optimizing their reaction conditions.

Comparison of Solvent Effects on Reaction Yield and Time

The selection of a solvent for the aza-Michael addition is critical, as its properties can influence the stability of reactants, intermediates, and transition states. Solvents can be broadly categorized into protic (e.g., water, methanol) and aprotic (e.g., tetrahydrofuran (THF), chloroform, dimethylformamide (DMF)), each exhibiting distinct effects on the reaction.[1][3] Furthermore, solvent-free conditions have emerged as a viable and environmentally friendly alternative.[4][5]

The following table summarizes the outcomes of the aza-Michael addition of various amines to methyl acrylate in different solvents, highlighting the impact on reaction yields and times.

AmineSolventTemperature (°C)TimeYield (%)CatalystReference(s)
PiperidineWaterRoom Temp.7 minQuantitativeNone[1]
PiperidineTHFRoom Temp.600 min40None[1]
BenzylamineToluene100--None[1]
BenzylamineHexane65--None[1]
BenzylamineMethanol653 min-None[4]
(S)-(-)-α-methylbenzylamineMethanol8010 min95None[6]
Di-isopropylamineChloroformRoom Temp.1440 min0None[1]
Aniline(Solvent-free)Room Temp.Prolonged0None[1]
Benzylamine(Solvent-free)02.5 h56 (mono-adduct)None[4]
EAA-BiginelliDMF10020 min-K2CO3[7]

Key Observations:

  • Polar Protic Solvents: Water and methanol have been shown to significantly accelerate the aza-Michael addition.[1][8] This is attributed to their ability to stabilize the zwitterionic intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction.[1] For instance, the reaction of piperidine with methyl acrylate proceeds to completion in just 7 minutes in water, while in the aprotic solvent THF, the yield is only 40% after 600 minutes.[1]

  • Polar Aprotic Solvents: Solvents like THF and DMF are also commonly used. While generally less effective at promoting the reaction than protic solvents, they are suitable for reactants that may be sensitive to protic conditions.[1][2] The solubility of reactants is a key factor when choosing an aprotic solvent.[2]

  • Non-Polar Solvents: Non-polar solvents such as toluene and hexane are less effective for the aza-Michael addition, often requiring higher temperatures to proceed.[1]

  • Solvent-Free Conditions: Conducting the reaction without a solvent is an increasingly popular "green chemistry" approach.[4][8] This method can be highly efficient, as demonstrated by the reaction of benzylamine with methyl acrylate, which proceeds at 0°C.[4] Solvent-free conditions often offer high atom economy and simplify product purification.[5]

Experimental Protocols

Below are generalized experimental protocols for conducting the aza-Michael addition to methyl acrylate under different solvent conditions.

General Procedure in a Protic Solvent (e.g., Methanol)
  • To a solution of the amine (1.0 mmol) in methanol (3 mL) in a round-bottom flask, add methyl acrylate (1.0 mmol).

  • The reaction mixture is then stirred at a specified temperature (e.g., room temperature or heated).[6]

  • Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired β-amino ester.[6]

General Procedure under Solvent-Free Conditions
  • In a flask equipped with a magnetic stirrer, combine the amine (1.1 mmol) and methyl acrylate (1.0 mmol).[4]

  • The reaction mixture is stirred at a specified temperature (e.g., 0°C or room temperature).[4]

  • The reaction is monitored until the starting materials are consumed.

  • The resulting crude product is purified directly by column chromatography (e.g., using a hexane/ethyl acetate eluent system) to isolate the product.[4]

Logical Relationship of Solvent Effects

The role of the solvent in the aza-Michael addition is multifaceted, primarily influencing the reaction mechanism by stabilizing charged intermediates. The following diagram illustrates this relationship.

Solvent_Effects cluster_reaction Aza-Michael Addition Pathway cluster_solvents Solvent Influence Reactants Amine + Methyl Acrylate Transition_State Transition State Reactants->Transition_State Nucleophilic Attack Zwitterionic_Intermediate Zwitterionic Intermediate Transition_State->Zwitterionic_Intermediate Product β-Amino Ester Zwitterionic_Intermediate->Product Proton Transfer Solvent Solvent Properties Protic Protic Solvents (e.g., Water, Methanol) Solvent->Protic Aprotic Aprotic Solvents (e.g., THF, DMF) Solvent->Aprotic Solvent_Free Solvent-Free Solvent->Solvent_Free Protic->Zwitterionic_Intermediate Stabilizes via H-bonding Aprotic->Zwitterionic_Intermediate Solvation Solvent_Free->Product High Concentration

Caption: Influence of solvent type on the aza-Michael addition pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 3-(phenylamino)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 3-(phenylamino)propanoate, as a derivative of aniline, necessitates careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Prior to initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. The following personal protective equipment (PPE) and handling protocols are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear robust, chemical-resistant gloves. For aniline and its derivatives, butyl rubber, neoprene, or Viton™ gloves are recommended.

    • Eye Protection: Chemical splash goggles are essential to prevent any contact with the eyes.

    • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.

    • Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood.

  • Designated Work Area: All handling of this compound should be confined to a designated and clearly marked area, such as a chemical fume hood, to contain any potential spills or vapors.

Quantitative Hazard Data Summary

Hazard ClassificationData PointSpeciesRouteSource
Acute Oral ToxicityLD50: 4000 mg/kgRatOral[1]

Note: This data is for Methyl 3-phenylpropanoate and should be used as a cautious reference for this compound due to the absence of specific data for the latter.

Step-by-Step Disposal Protocol

The primary and most compliant method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Collection and Storage
  • Container: Collect waste this compound in its original container or a compatible, leak-proof, and clearly labeled hazardous waste container. A polyethylene container is a suitable option.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EH&S) department.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from direct sunlight and sources of ignition.[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Small Spills:

    • If a small amount of the compound is spilled and can be cleaned up in a short amount of time by trained personnel, proceed with caution.[2]

    • Ensure proper PPE is worn, including appropriate gloves, eye protection, and a lab coat.[2]

    • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1]

    • Ventilate the area and wash the affected surface after the cleanup is complete.

  • Large Spills:

    • If a significant amount of the compound is spilled, immediately evacuate the area.

    • Secure the area and notify others in the vicinity.

    • Contact your institution's EH&S department or emergency services immediately.

Disposal of Contaminated Materials
  • Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it as solid waste, in accordance with institutional and local regulations.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.

Arranging for Final Disposal

Contact your institution's EH&S office to arrange for the pickup and disposal of the chemical waste. Ensure that all institutional and local regulations for hazardous waste disposal are followed.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Have this compound Waste is_spill Is it a spill? start->is_spill routine_disposal Routine Disposal: Collect in a labeled, compatible hazardous waste container. is_spill->routine_disposal No small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. is_spill->small_spill Yes, Small large_spill Large Spill: Evacuate and secure area. Call emergency services/EH&S. is_spill->large_spill Yes, Large store_waste Store waste container in a designated, secure, and well-ventilated area. routine_disposal->store_waste small_spill->store_waste end_disposal End: Proper Disposal Arrange for pickup by EH&S or licensed contractor. store_waste->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-(phenylamino)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Methyl 3-(phenylamino)propanoate. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.

PPE Recommendations

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldAlways wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. In situations with a high risk of splashing, a face shield must be worn in addition to safety goggles[2].
Skin Protection Chemical-resistant gloves (Butyl rubber recommended)Primary Recommendation: Butyl rubber gloves offer excellent resistance to esters[3][4][5]. Secondary Option: Nitrile gloves may be used for incidental contact or splash protection but are not recommended for prolonged or immersive handling[6][7][8][9]. Always inspect gloves for degradation or punctures before use. Contaminated gloves should be replaced immediately[6].
Lab coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemical-resistant apron is required[2].
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationWork should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols[1]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[2].

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is critical for minimizing exposure and maintaining a safe laboratory environment.

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound for a typical laboratory procedure, such as weighing and dissolving the compound.

  • Preparation and PPE Inspection:

    • Before starting any work, ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table above, including butyl rubber gloves, a lab coat, and chemical safety goggles.

    • Inspect gloves for any signs of damage or degradation.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

    • Minimize the creation of dust or aerosols during transfer.

  • Dissolving the Compound:

    • Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Use a magnetic stir bar to facilitate dissolution.

    • Keep the container covered to the extent possible to minimize vapor release.

  • Post-Handling Procedures:

    • After completing the task, securely cap the container with the this compound solution.

    • Clean any spills within the fume hood immediately using appropriate absorbent materials.

    • Decontaminate all surfaces and equipment used.

    • Remove gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • The recommended storage temperature is between 2-8°C[2].

  • Store in a locked and secure location, away from incompatible materials such as strong oxidizing agents[10].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed, and appropriate container.

    • Arrange for disposal through a licensed chemical waste disposal company, following all local, state, and federal regulations[11].

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weighing boats, and absorbent materials, must be disposed of as hazardous waste.

    • Place these materials in a designated, labeled hazardous waste container.

Visual Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling & Disposal start Start: Handling Methyl 3-(phenylamino)propanoate assess_task Assess Task: - Weighing - Dissolving - Transferring start->assess_task eye_protection Eye Protection: Chemical Safety Goggles assess_task->eye_protection splash_risk Splash Risk? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes skin_protection Skin Protection: Butyl Rubber Gloves Lab Coat splash_risk->skin_protection No face_shield->skin_protection resp_protection Respiratory Protection: Work in Fume Hood skin_protection->resp_protection conduct_work Conduct Work in Fume Hood resp_protection->conduct_work spill_check Spill Occurred? conduct_work->spill_check clean_spill Clean Spill with Absorbent Material spill_check->clean_spill Yes dispose_waste Dispose of all waste (chemical & contaminated PPE) as Hazardous Waste spill_check->dispose_waste No clean_spill->dispose_waste end End dispose_waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.